Cytoxazone
Description
(-)-Cytoxazone has been reported in Streptomyces with data available.
structure in first source
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
(4R,5R)-5-(hydroxymethyl)-4-(4-methoxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO4/c1-15-8-4-2-7(3-5-8)10-9(6-13)16-11(14)12-10/h2-5,9-10,13H,6H2,1H3,(H,12,14)/t9-,10+/m0/s1 |
InChI Key |
BUIFCOFNXXUCMV-VHSXEESVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Origin and Discovery of Cytoxazone: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cytoxazone is a naturally occurring oxazolidin-2-one-containing metabolite first identified as a novel cytokine modulator. This technical guide provides an in-depth overview of its origin, the seminal discovery process, and the experimental methodologies employed in its initial characterization. Detailed protocols for the fermentation of the source organism, isolation of the compound, structural elucidation, and bioactivity assays are presented. Furthermore, key signaling pathways and experimental workflows are visualized to offer a clear and comprehensive understanding of this significant bioactive molecule.
Introduction
The search for novel immunomodulatory agents that can selectively regulate immune responses is a cornerstone of modern drug discovery. A critical axis of the adaptive immune system is the balance between T helper 1 (Th1) and T helper 2 (Th2) cells. Th2 cells are primarily involved in humoral immunity against extracellular pathogens and allergic responses, mediated by the secretion of cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[1][2] Dysregulation of the Th2 response is implicated in various immunological disorders, including allergies and asthma. This has driven the search for compounds that can specifically modulate the Th2 signaling pathway. It was in this context that this compound was discovered as a promising lead compound.
Origin and Discovery
Producing Organism and Initial Screening
(-)-Cytoxazone was first isolated from the culture broth of a microbial strain identified as Streptomyces sp. RK95-31 .[3][4] The discovery was the result of a targeted screening program for novel immunomodulatory compounds conducted by a team of researchers led by H. Osada at The Institute of Physical and Chemical Research (RIKEN) in Japan in 1998.[5][6] The screening was designed to identify substances that could selectively inhibit the production of cytokines associated with the Th2 immune response.[1]
Discovery Workflow
The discovery and initial characterization of this compound followed a systematic workflow, beginning with the fermentation of the producing microorganism and culminating in the determination of its biological activity and chemical structure.
Experimental Protocols
Fermentation of Streptomyces sp. RK95-31
The production of this compound was achieved through submerged fermentation of the Streptomyces sp. RK95-31 strain.
-
Seed Culture: A loopful of the strain from a slant culture is inoculated into a suitable seed medium (e.g., Tryptic Soy Broth) and incubated for 2-3 days at 28°C on a rotary shaker.
-
Production Culture: The seed culture is then transferred into a production medium. While the exact proprietary medium is not detailed, a typical production medium for Streptomyces consists of a carbon source (e.g., starch, glucose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.
-
Fermentation Conditions: The production culture is incubated for 4-7 days at 28°C with continuous agitation (e.g., 200 rpm). The production of this compound is monitored by bioassay or HPLC analysis of the culture broth.
Isolation and Purification
This compound was isolated from the culture filtrate using a multi-step extraction and chromatographic process.[5]
-
Extraction: The culture broth is centrifuged to remove the mycelia. The resulting supernatant is extracted with an organic solvent such as ethyl acetate.
-
Solvent Partitioning: The organic extract is concentrated under reduced pressure. The residue is then partitioned between n-hexane and methanol (B129727) to remove nonpolar impurities.
-
Silica (B1680970) Gel Chromatography: The methanolic layer is concentrated and subjected to column chromatography on silica gel, eluting with a gradient of chloroform (B151607) and methanol.
-
Preparative HPLC: Fractions showing activity are pooled, concentrated, and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield pure this compound as a white powder.
Structural Elucidation
The chemical structure of this compound was determined to be (4R,5R)-5-(hydroxymethyl)-4-(4-methoxyphenyl)-1,3-oxazolidin-2-one through a combination of spectroscopic methods.[6][7]
-
Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FABMS) established the molecular formula.
-
NMR Spectroscopy: ¹H NMR and ¹³C NMR, along with 2D NMR techniques (COSY, HMBC, HSQC), were used to determine the connectivity of the atoms and the core oxazolidinone structure.
-
Stereochemistry Confirmation: The absolute stereochemistry was ultimately confirmed through the first asymmetric total synthesis of (-)-cytoxazone.[8]
Cytokine Modulation Assay
The biological activity of this compound was assessed by its ability to modulate cytokine production in activated mouse spleen cells.[5]
-
Cell Preparation: Spleen cells are harvested from BALB/c mice and prepared as a single-cell suspension.
-
Cell Culture and Stimulation: The splenocytes are cultured in a suitable medium (e.g., RPMI-1640) and stimulated with a mitogen, such as Concanavalin A (Con A), to induce T-cell proliferation and cytokine production. Various concentrations of this compound are added to the cultures.
-
Cytokine Measurement: After a 24-hour incubation period, the culture supernatants are collected. The concentrations of key cytokines, specifically IL-4 and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), are quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Analysis: The inhibitory effect of this compound on the production of each cytokine is calculated relative to the control (stimulated cells without the compound).
Data Presentation
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic data for (-)-Cytoxazone.[6]
| Property | Value |
| Appearance | White Powder |
| Molecular Formula | C₁₁H₁₃NO₄ |
| Molecular Weight | 223.23 g/mol |
| HR-FABMS (m/z) | [M+Na]⁺ calcd: 246.0742; found: 246.0740 |
| Optical Rotation [α]D²⁵ | -72.6 (c 0.11, MeOH) |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.07 (s, 1H), 7.15 (d, 2H), 6.93 (d, 2H), 5.90 (d, 1H), 4.85 (t, 1H), 4.70 (td, 1H), 3.74 (s, 3H), 2.95 (m, 2H) |
| ¹³C NMR (125 MHz, DMSO-d₆) | δ 159.1, 158.9, 129.3, 128.1, 113.7, 80.1, 61.1, 56.2, 55.2 |
Biological Activity Data
This compound demonstrated selective inhibition of Th2 cytokine production.
| Cytokine | Target Cell Type | Effect of this compound (10 µg/mL) |
| IL-4 | Th2 Cells | Significant Inhibition |
| GM-CSF | Multiple (incl. Th cells) | Significant Inhibition |
| IFN-γ | Th1 Cells | No Significant Inhibition |
Mechanism of Action: Th2 Signaling Pathway Modulation
This compound exerts its effect by modulating the Th2 cell signaling pathway.[1] While the precise molecular target has not been fully elucidated, its action results in the downstream suppression of Th2 cytokine synthesis. The canonical Th2 differentiation and activation pathway is initiated by IL-4.
Conclusion
The discovery of this compound from Streptomyces sp. RK95-31 marked a significant advancement in the search for selective immunomodulators. Its unique ability to inhibit Th2 cytokine production without affecting the Th1 response highlighted its potential as a therapeutic lead for allergic and other Th2-mediated diseases. The methodologies established during its discovery, from fermentation and isolation to detailed structural and biological characterization, provide a robust framework for the continued exploration of natural products in drug development. The detailed data and protocols presented in this guide serve as a valuable technical resource for researchers in the fields of natural product chemistry, pharmacology, and immunology.
References
- 1. Synthesis Approaches to (-)-Cytoxazone, a Novel Cytokine Modulator, and Related Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. SCOPUS 정보 검색 플랫폼 - 논문 보기 [scopus.kisti.re.kr]
- 6. mdpi.com [mdpi.com]
- 7. This compound: A Novel Cytokine Modulator Containing a 2-Oxazolidinone Ring Produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
Unraveling the Immunomodulatory Dynamics of Cytoxazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Cytoxazone, a natural product originally isolated from Streptomyces species, has emerged as a molecule of significant interest within the field of immunology due to its selective immunomodulatory properties. This technical guide provides an in-depth exploration of the core immunomodulatory functions of this compound, with a specific focus on its impact on the T helper 2 (Th2) cell signaling pathway. This document synthesizes available data, details relevant experimental protocols, and presents visual representations of the key molecular interactions, offering a comprehensive resource for researchers and professionals in drug development.
Core Immunomodulatory Action: Selective Th2 Pathway Modulation
This compound exhibits a notable and selective modulatory effect on the signaling pathway of Th2 cells, without significantly impacting T helper 1 (Th1) cells.[1][2] Th2 cells are crucial mediators of humoral immunity and are heavily implicated in the pathogenesis of allergic and atopic diseases. Their primary function is orchestrated through the secretion of a characteristic set of cytokines, namely Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). An imbalance in the production of these cytokines can lead to immunological disorders.[1] this compound's ability to selectively target this pathway underscores its potential as a therapeutic agent for Th2-dominant inflammatory conditions.
While the precise inhibitory concentrations (IC50) of this compound on the production of specific Th2 cytokines are not extensively documented in publicly available literature, its targeted action on the Th2 signaling cascade is a key attribute. The subsequent sections of this guide will detail the experimental approaches required to quantify these effects and elucidate the underlying molecular mechanisms.
Key Signaling Pathways in Th2 Differentiation and Cytokine Production
The differentiation of naive T helper cells into the Th2 lineage and the subsequent production of IL-4, IL-5, and IL-13 are tightly regulated by a network of transcription factors and signaling molecules. Understanding this pathway is crucial for contextualizing the immunomodulatory effects of this compound.
Two pivotal players in this process are the transcription factor GATA-3 and the signal transducer and activator of transcription 6 (STAT6 ). Upon stimulation with IL-4, the IL-4 receptor activates Janus kinases (JAK1 and JAK3), which in turn phosphorylate STAT6. Phosphorylated STAT6 (p-STAT6) then translocates to the nucleus and induces the expression of GATA-3. GATA-3 is considered the master regulator of Th2 differentiation, as it promotes the expression of the Th2 cytokine genes (IL4, IL5, and IL13) and also autoregulates its own expression, creating a positive feedback loop that solidifies the Th2 phenotype.
The following diagram illustrates the canonical Th2 signaling pathway, which represents the likely target for this compound's modulatory activity.
Experimental Protocols for Assessing this compound's Immunomodulatory Activity
To rigorously characterize the immunomodulatory properties of this compound, a series of in vitro experiments are essential. The following protocols provide a framework for these investigations.
In Vitro Differentiation of Human Th2 Cells
This protocol outlines the steps to generate Th2 cells from naive CD4+ T cells, creating a model system to test the effects of this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naive CD4+ T Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound)
-
Recombinant Human IL-2
-
Recombinant Human IL-4
-
Anti-IFN-γ antibody
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for naive CD4+ T cells using a magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based isolation kit.
-
Coat a 24-well plate with anti-CD3 (e.g., 1-5 µg/mL) and anti-CD28 (e.g., 1-5 µg/mL) antibodies overnight at 4°C.
-
Wash the plate with sterile PBS to remove unbound antibodies.
-
Seed the naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
To induce Th2 differentiation, supplement the culture medium with:
-
Recombinant Human IL-2 (e.g., 20 U/mL)
-
Recombinant Human IL-4 (e.g., 50 ng/mL)
-
Anti-IFN-γ antibody (e.g., 1 µg/mL)
-
-
Add this compound at various concentrations to the treatment wells. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 5-7 days at 37°C in a 5% CO2 incubator.
-
After the incubation period, the differentiated Th2 cells can be used for downstream analyses.
Quantification of Th2 Cytokine Production by ELISA
This protocol describes how to measure the levels of IL-4, IL-5, and IL-13 in the culture supernatants of differentiated Th2 cells treated with this compound.
Materials:
-
Supernatants from the in vitro Th2 differentiation cultures
-
ELISA kits for Human IL-4, IL-5, and IL-13
-
Microplate reader
Procedure:
-
On day 5-7 of the Th2 differentiation culture, centrifuge the plates to pellet the cells.
-
Carefully collect the culture supernatants.
-
Perform the ELISA for IL-4, IL-5, and IL-13 according to the manufacturer's instructions for each kit.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the culture supernatants, followed by a detection antibody, a substrate solution, and finally a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of each cytokine in the samples by comparing the absorbance values to a standard curve generated with recombinant cytokines.
-
The results can be used to determine the IC50 of this compound for the inhibition of each Th2 cytokine.
Analysis of STAT6 Phosphorylation by Western Blot
This protocol details the method to assess the effect of this compound on the phosphorylation of STAT6, a key event in the Th2 signaling pathway.
Materials:
-
Differentiated Th2 cells
-
This compound
-
Recombinant Human IL-4
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT6 (Tyr641) and anti-total STAT6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture the differentiated Th2 cells as described previously.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with recombinant human IL-4 (e.g., 50 ng/mL) for 15-30 minutes.
-
Immediately lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT6 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total STAT6 antibody to normalize for protein loading.
-
Quantify the band intensities to determine the effect of this compound on STAT6 phosphorylation.
Assessment of GATA-3 Transcriptional Activity using a Luciferase Reporter Assay
This protocol describes a method to investigate whether this compound affects the transcriptional activity of GATA-3.
Materials:
-
A suitable human T cell line (e.g., Jurkat)
-
A luciferase reporter plasmid containing GATA-3 response elements upstream of the luciferase gene
-
A control reporter plasmid (e.g., constitutively expressing Renilla luciferase)
-
Transfection reagent
-
This compound
-
Stimulating agents (e.g., PMA and ionomycin)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect the T cell line with the GATA-3 luciferase reporter plasmid and the control reporter plasmid using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with various concentrations of this compound or vehicle control.
-
Stimulate the cells with PMA (e.g., 50 ng/mL) and ionomycin (B1663694) (e.g., 1 µM) for 6-8 hours to induce GATA-3 activity.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
Normalize the GATA-3-driven firefly luciferase activity to the control Renilla luciferase activity.
-
Analyze the data to determine if this compound inhibits GATA-3 transcriptional activity.
Data Presentation
The quantitative data obtained from the experiments described above should be compiled into clear and concise tables for easy comparison and interpretation.
Table 1: Effect of this compound on Th2 Cytokine Production
| This compound Conc. (µM) | IL-4 (pg/mL) ± SD | % Inhibition | IL-5 (pg/mL) ± SD | % Inhibition | IL-13 (pg/mL) ± SD | % Inhibition |
| 0 (Vehicle) | 0 | 0 | 0 | |||
| 0.1 | ||||||
| 1 | ||||||
| 10 | ||||||
| 100 | ||||||
| IC50 (µM) |
Table 2: Effect of this compound on IL-4-induced STAT6 Phosphorylation
| This compound Conc. (µM) | p-STAT6 / Total STAT6 Ratio (Normalized) | % Inhibition |
| 0 (Vehicle) | 1.0 | 0 |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| IC50 (µM) |
Conclusion
This compound presents a compelling profile as a selective immunomodulator with a targeted action on the Th2 signaling pathway. Its ability to modulate the production of key Th2 cytokines suggests its therapeutic potential in a range of allergic and inflammatory conditions. The experimental framework provided in this guide offers a robust approach for researchers and drug development professionals to further elucidate the precise molecular mechanisms of this compound and to quantify its immunomodulatory efficacy. Future investigations focusing on in vivo models will be critical to translate these in vitro findings into potential clinical applications.
References
The Initial Isolation of Cytoxazone from Streptomyces species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial isolation of Cytoxazone, a novel cytokine modulator, from Streptomyces species. The methodologies and data presented are based on the seminal work of Kakeya et al., who first reported its discovery. This document is intended to serve as a detailed resource for researchers in natural product chemistry, drug discovery, and immunology.
Introduction
This compound was first isolated from the culture broth of Streptomyces sp. RK-23.[1] It was identified as a unique oxazolidinone-containing compound with the ability to modulate cytokine production, specifically inhibiting the production of Th2-type cytokines such as Interleukin-4 (IL-4) and Interleukin-10 (IL-10).[1] This selective activity on the Th2 signaling pathway highlighted its potential as a lead compound for the development of novel immunomodulatory and anti-allergic agents. The absolute configuration of (-)-cytoxazone was determined to be (4R, 5R)-5-hydroxymethyl-4-(p-methoxyphenyl)-1,3-oxazolidin-2-one.[2]
Data Presentation
The following tables summarize the key quantitative data associated with the initial isolation and characterization of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₄ |
| Molecular Weight | 223.23 |
| Appearance | Colorless needles |
| Melting Point | 145-146 °C |
| Optical Rotation ([α]D²⁵) | -45° (c 1.0, MeOH) |
| UV λmax (MeOH) nm (ε) | 228 (11,000), 275 (1,500), 282 (1,200) |
| Solubility | Soluble in methanol, ethyl acetate (B1210297); Insoluble in n-hexane |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |
| 2 | 159.3 | - |
| 4 | 57.9 | 4.99 (d, 8.0) |
| 5 | 78.9 | 4.05 (ddd, 8.0, 5.0, 3.0) |
| 6 (CH₂OH) | 64.1 | 3.80 (dd, 12.0, 3.0), 3.65 (dd, 12.0, 5.0) |
| 1' | 130.4 | - |
| 2', 6' | 128.0 | 7.20 (d, 8.5) |
| 3', 5' | 114.2 | 6.90 (d, 8.5) |
| 4' | 159.8 | - |
| OCH₃ | 55.3 | 3.81 (s) |
| NH | - | 5.80 (br s) |
Experimental Protocols
The following protocols are detailed methodologies for the key experiments involved in the initial isolation of this compound.
Fermentation of Streptomyces sp. RK-23
-
Producing Organism: Streptomyces sp. RK-23
-
Seed Medium: A medium containing glucose (0.5%), peptone (0.5%), and yeast extract (0.3%) was used. The pH was adjusted to 7.0 before sterilization.
-
Seed Culture: A loopful of spores from a slant culture was inoculated into a 100-ml Erlenmeyer flask containing 20 ml of the seed medium. The flask was incubated on a rotary shaker at 28°C for 2 days.
-
Production Medium: The production medium consisted of soluble starch (2.0%), glucose (1.0%), peptone (0.5%), meat extract (0.5%), and CaCO₃ (0.3%). The pH was adjusted to 7.0 before sterilization.
-
Fermentation: Two milliliters of the seed culture was transferred to a 500-ml Erlenmeyer flask containing 100 ml of the production medium. The fermentation was carried out at 28°C for 4 days on a rotary shaker.
Extraction and Purification of this compound
-
Broth Filtration: The fermented broth (10 liters) was filtered to separate the mycelium from the supernatant.
-
Solvent Extraction: The filtrate was extracted twice with an equal volume of ethyl acetate.
-
Concentration: The combined ethyl acetate layers were concentrated in vacuo to yield a crude extract.
-
Silica (B1680970) Gel Column Chromatography: The crude extract was subjected to silica gel column chromatography using a stepwise gradient of chloroform (B151607) and methanol. The active fractions were collected.
-
Preparative HPLC: The active fractions were further purified by preparative high-performance liquid chromatography (HPLC) on an ODS column with a mobile phase of methanol-water.
-
Crystallization: The purified this compound was crystallized from ethyl acetate-n-hexane to yield colorless needles.
Mandatory Visualization
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Simplified Th2 Cell Signaling Pathway and Potential Point of Intervention by this compound
Caption: Potential intervention of this compound in the Th2 signaling pathway.
References
The Modulatory Effects of Cytoxazone on Cellular Growth and Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytoxazone, a novel cytokine modulator originally isolated from Streptomyces sp., has garnered significant interest for its selective influence on the cellular mechanisms governing growth and differentiation. This technical guide provides an in-depth analysis of this compound's biological activities, with a particular focus on its impact on cellular proliferation, differentiation, and the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Core Mechanism of Action: Selective Modulation of T Helper 2 (Th2) Cell Signaling
This compound exhibits a pronounced modulatory effect on the immune system, specifically targeting the signaling pathways of T helper 2 (Th2) cells.[1][2] Th2 cells are a subset of T lymphocytes that play a critical role in humoral immunity and are intimately involved in processes of cell growth and differentiation through the secretion of a distinct profile of cytokines.[3] The selective action of this compound on Th2 cells, without significantly affecting T helper 1 (Th1) cells, underscores its potential as a targeted immunomodulatory agent.[2]
Effects on Cellular Growth and Proliferation
While specific quantitative data on the direct impact of this compound on the proliferation rates of various cell lines remains to be fully elucidated in widely available literature, its mechanism of action through the modulation of Th2 cytokine production suggests an indirect influence on cell growth. Th2-derived cytokines are known to be involved in the growth and differentiation of various cell types.
Experimental Protocol: Lymphocyte Proliferation Assay
To assess the effect of this compound on lymphocyte proliferation, a standard [[³H]thymidine incorporation assay can be employed.[4][5][6]
Objective: To determine the effect of this compound on the proliferation of mitogen- or antigen-stimulated peripheral blood mononuclear cells (PBMCs).
Materials:
-
Peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
Phytohemagglutinin (PHA) or other suitable mitogen/antigen
-
This compound (various concentrations)
-
[³H]thymidine
-
96-well cell culture plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend them in complete RPMI-1640 medium.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells per well.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with a mitogen (e.g., PHA at 5 µg/mL) or a specific antigen.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
Pulse the cells with 1 µCi of [³H]thymidine per well for the final 18 hours of incubation.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Express the results as counts per minute (CPM) or as a stimulation index.
Experimental Workflow for Lymphocyte Proliferation Assay
Caption: Workflow for assessing lymphocyte proliferation using the [³H]thymidine incorporation assay.
Effects on Cellular Differentiation
This compound's primary described role is as a cytokine modulator, which indirectly influences cellular differentiation processes orchestrated by Th2 cells. The differentiation of B cells into antibody-producing plasma cells, for example, is heavily dependent on Th2-derived cytokines.
Modulation of Cytokine Production
The hallmark of this compound's activity is its selective inhibition of cytokine production by Th2 cells.[2] Specifically, it has been reported to affect the biosynthesis of key Th2 cytokines such as Interleukin-4 (IL-4) and Interleukin-5 (IL-5).[4][7]
Quantitative Data on Cytokine Inhibition
| Cytokine | Cell Type | Stimulation | This compound IC₅₀ (µM) | Reference |
| IL-4 | Murine Th2 cells | Anti-CD3/CD28 | Data not available | Kakeya et al. |
| IL-5 | Murine Th2 cells | Anti-CD3/CD28 | Data not available | Kakeya et al. |
Experimental Protocol: Cytokine Production Assay (ELISA)
Objective: To quantify the effect of this compound on the production of IL-4 and IL-5 by stimulated Th2 cells.
Materials:
-
Differentiated Th2 cell line or primary Th2 cells
-
Complete cell culture medium
-
Anti-CD3 and anti-CD28 antibodies
-
This compound (various concentrations)
-
ELISA kits for IL-4 and IL-5
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Culture Th2 cells in a 96-well plate pre-coated with anti-CD3 antibodies in the presence of soluble anti-CD28 antibodies.
-
Add varying concentrations of this compound to the wells. Include a vehicle control.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48 hours.
-
Collect the cell culture supernatants.
-
Perform an ELISA for IL-4 and IL-5 on the supernatants according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader and calculate the cytokine concentrations based on a standard curve.
Experimental Workflow for Cytokine Production Assay
Caption: Workflow for measuring cytokine production using an ELISA-based assay.
Signaling Pathways Modulated by this compound
The differentiation and function of Th2 cells are primarily controlled by the transcription factor GATA3 and the signaling molecule STAT6 (Signal Transducer and Activator of Transcription 6).[8][9][10] The IL-4 receptor signaling pathway, which leads to the activation of STAT6 and subsequent upregulation of GATA3, is central to Th2 differentiation.[11] Given that this compound selectively inhibits Th2 cytokine production, it is hypothesized to interfere with this signaling cascade. The precise molecular target of this compound within this pathway is a key area for further investigation.
Hypothesized Th2 Signaling Pathway and this compound's Point of Intervention
Caption: Hypothesized Th2 signaling pathway and potential points of inhibition by this compound.
Conclusion
This compound presents a compelling profile as a selective modulator of Th2-mediated cellular processes. Its ability to specifically inhibit Th2 cytokine production suggests potential therapeutic applications in diseases characterized by an overactive Th2 response, such as allergic inflammation. Further research is warranted to elucidate the precise molecular target of this compound and to obtain detailed quantitative data on its effects on cellular growth and differentiation across a broader range of cell types. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for continued investigation into the biological activities of this promising natural product. frameworks provided in this guide offer a foundation for continued investigation into the biological activities of this promising natural product.
References
- 1. This compound: A Novel Cytokine Modulator Containing a 2-Oxazolidinone Ring Produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. mdpi.com [mdpi.com]
- 4. Isolation and biological activity of a novel cytokine modulator, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. criver.com [criver.com]
- 7. researchgate.net [researchgate.net]
- 8. Gata-3 Induces T Helper Cell Type 2 (Th2) Cytokine Expression and Chromatin Remodeling in Committed Th1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gata3/Ruvbl2 complex regulates T helper 2 cell proliferation via repression of Cdkn2c expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STAT6-dependent and -independent mechanisms in Th2 polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Tuning the Cytokine Responses: An Update on Interleukin (IL)-4 and IL-13 Receptor Complexes [frontiersin.org]
The Decisive Role of Absolute Configuration in the Bioactivity of Cytoxazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytoxazone, a naturally occurring oxazolidinone derivative isolated from Streptomyces species, has garnered significant attention in the scientific community for its potent and selective immunomodulatory activity. Specifically, it has been identified as a modulator of T helper 2 (Th2) cell-mediated immune responses, which are pivotal in allergic reactions and parasitic infections. The bioactivity of this compound is intrinsically linked to its three-dimensional structure, with its absolute configuration being a critical determinant of its efficacy. This technical guide provides an in-depth analysis of the absolute configuration of this compound and its profound impact on its biological function, offering valuable insights for researchers in drug discovery and development.
The Absolute Configuration of Bioactive this compound
The naturally occurring and biologically active form of this compound is (-)-cytoxazone. Through extensive spectroscopic analysis, including NMR, CD, and X-ray crystallography, its absolute configuration has been unequivocally established as (4R, 5R) .[1][2] This specific spatial arrangement of the substituents on the oxazolidinone ring is paramount for its interaction with its biological target and subsequent modulation of cytokine production.
This compound possesses two chiral centers at positions 4 and 5 of the oxazolidinone ring, giving rise to four possible stereoisomers:
-
(-)-(4R, 5R)-cytoxazone (natural)
-
(+)-(4S, 5S)-cytoxazone (enantiomer)
-
(+)-(4S, 5R)-epi-cytoxazone (diastereomer)
-
(-)-(4R, 5S)-epi-cytoxazone (diastereomer)
The precise stereochemistry at both chiral centers is crucial for the molecule's bioactivity, as even minor alterations can lead to a significant loss or complete abolition of its immunomodulatory effects.
Impact of Absolute Configuration on Bioactivity: A Comparative Analysis
The biological activity of this compound is highly dependent on its stereochemistry. The natural (-)-(4R, 5R)-cytoxazone is a selective modulator of Th2 cytokine production.[1][3] Th2 cells are a subset of T helper cells that produce cytokines such as Interleukin-4 (IL-4) and Interleukin-5 (IL-5), which are key mediators of allergic inflammation and other immune responses.
Table 1: Summary of the Impact of this compound Stereoisomers on Th2 Cytokine Production (Qualitative)
| Stereoisomer | Absolute Configuration | Effect on Th2 Cytokine Production |
| (-)-Cytoxazone | (4R, 5R) | Selective modulation |
| (+)-Cytoxazone | (4S, 5S) | Significantly reduced or no activity |
| (+)-epi-Cytoxazone | (4S, 5R) | Significantly reduced or no activity |
| (-)-epi-Cytoxazone | (4R, 5S) | Significantly reduced or no activity |
This table is a qualitative summary based on available literature. Quantitative comparative data (e.g., IC50 values) is not consistently reported across studies.
Experimental Protocols
The evaluation of this compound's bioactivity typically involves in vitro cell-based assays that measure the production of Th2 cytokines from stimulated T cells. Below is a generalized methodology for such an experiment.
Protocol: In Vitro Assay for this compound's Effect on Th2 Cytokine Production
1. Cell Culture and Differentiation:
- Isolate naïve CD4+ T cells from peripheral blood mononuclear cells (PBMCs) of healthy donors.
- Culture the naïve CD4+ T cells under Th2-polarizing conditions. This typically involves stimulation with anti-CD3 and anti-CD28 antibodies in the presence of recombinant human IL-4 and neutralizing anti-IFN-γ antibodies.
- Culture the cells for 5-7 days to allow for differentiation into Th2 cells.
2. Treatment with this compound Stereoisomers:
- Re-stimulate the differentiated Th2 cells with anti-CD3 and anti-CD28 antibodies.
- Simultaneously, treat the cells with varying concentrations of the different this compound stereoisomers (e.g., from 0.1 to 100 µM). A vehicle control (e.g., DMSO) should be included.
3. Measurement of Cytokine Production:
- After a 24-48 hour incubation period, collect the cell culture supernatants.
- Quantify the concentrations of Th2 cytokines (IL-4 and IL-5) in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
4. Data Analysis:
- Calculate the percentage of inhibition of cytokine production for each concentration of the this compound stereoisomers compared to the vehicle control.
- Determine the half-maximal inhibitory concentration (IC50) for each active compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanism of Action
The precise molecular target of this compound remains to be definitively identified. However, its selective effect on Th2 cells suggests an interaction with a component of the Th2 signaling pathway.
Hypothesized Mechanism of Action
This compound is believed to exert its immunomodulatory effects by interfering with the signaling cascade that leads to the production of Th2 cytokines. The Th2 signaling pathway is a complex network of interactions initiated by the binding of IL-4 to its receptor, leading to the activation of the STAT6 transcription factor. Activated STAT6 then translocates to the nucleus and induces the expression of GATA3, the master regulator of Th2 cell differentiation and function. GATA3, in turn, promotes the transcription of genes encoding for Th2 cytokines like IL-4 and IL-5.
It is plausible that (-)-cytoxazone interacts with a key protein within this pathway, thereby disrupting the downstream signaling events and ultimately leading to a reduction in Th2 cytokine production. The stereospecificity of this interaction highlights the importance of the (4R, 5R) configuration for a precise fit into the binding pocket of its yet-to-be-identified molecular target.
Visualizing the Th2 Signaling Pathway and Potential Intervention by this compound
Caption: Hypothesized Th2 signaling pathway and a potential point of intervention for this compound.
Experimental Workflow for Synthesis of this compound Stereoisomers
The synthesis of all four stereoisomers of this compound is essential for comparative biological studies. Numerous synthetic strategies have been reported, often employing chiral starting materials or asymmetric synthesis techniques. A general workflow is depicted below.
Caption: Generalized workflow for the synthesis of this compound stereoisomers.
Conclusion
The absolute configuration of this compound is a critical determinant of its bioactivity as a selective modulator of Th2 cytokine production. The naturally occurring (-)-(4R, 5R)-cytoxazone exhibits the most potent activity, highlighting the importance of stereochemistry in drug design and development. Further research is warranted to elucidate the precise molecular target and the detailed mechanism of action of this compound. A comprehensive comparative study of the bioactivity of all four stereoisomers, including the determination of their IC50 values for the inhibition of key Th2 cytokines, would provide invaluable data for the design of novel and more potent immunomodulatory agents. The synthetic accessibility of all stereoisomers provides a robust platform for such structure-activity relationship studies, paving the way for the development of new therapeutics for allergic and other Th2-mediated diseases.
References
- 1. Synthesis Approaches to (−)-Cytoxazone, a Novel Cytokine Modulator, and Related Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resident Th2 cells orchestrate adipose tissue remodeling at a site adjacent to infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How are TH2-type immune responses initiated and amplified? - PMC [pmc.ncbi.nlm.nih.gov]
Cytoxazone: A Technical Whitepaper on its Potential Antimicrobial and Antiallergic Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytoxazone, a naturally occurring oxazolidin-one compound isolated from Streptomyces species, has garnered scientific interest for its potential therapeutic applications. This technical guide provides an in-depth analysis of the existing research on this compound's antimicrobial and antiallergic properties. While quantitative data on its specific efficacy is limited in publicly available literature, this paper synthesizes the current understanding of its mechanisms of action, details relevant experimental protocols, and presents key signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.
Introduction
This compound is a metabolite produced by soil-dwelling bacteria of the genus Streptomyces. Structurally, it belongs to the oxazolidin-one class of compounds, a group known for its therapeutic properties, including antimicrobial activities. Initial studies have revealed that this compound also possesses immunomodulatory effects, specifically targeting the signaling pathways of T-helper 2 (Th2) cells, which are pivotal in the pathogenesis of allergic diseases.[1] This dual potential for antimicrobial and antiallergic action makes this compound a compelling candidate for further investigation and drug development.
Antiallergic Activity of this compound
The primary antiallergic mechanism of this compound is attributed to its modulatory effect on Th2 cells.[1] Th2 cells are a subset of T-helper cells that play a crucial role in orchestrating allergic inflammatory responses through the production of key cytokines, notably Interleukin-4 (IL-4) and Interleukin-5 (IL-5).
Mechanism of Action:
This compound has been shown to selectively inhibit the signaling pathway of Th2 cells, without significantly affecting Th1 cells.[1] This selectivity is crucial as it suggests a targeted immunomodulatory effect, potentially reducing the risk of broad immunosuppression. The Th2 signaling cascade leading to cytokine production is complex and involves the activation of key transcription factors such as GATA3 and STAT6. While the precise molecular target of this compound within this pathway has not been definitively elucidated, its action leads to a downstream reduction in the production of Th2 cytokines.
Signaling Pathway:
The following diagram illustrates the general signaling pathway of Th2 cell activation and cytokine production, highlighting the potential point of intervention for this compound.
Quantitative Data
Experimental Protocols
In Vitro Th2 Cytokine Release Assay:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured. Naive CD4+ T cells are then isolated from the PBMCs.
-
Th2 Differentiation: The naive CD4+ T cells are cultured in a medium containing anti-CD3 and anti-CD28 antibodies to stimulate T-cell receptor signaling, along with recombinant human IL-2 and IL-4 to promote differentiation into Th2 cells.
-
This compound Treatment: Differentiated Th2 cells are treated with varying concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Stimulation: The cells are then re-stimulated with anti-CD3/anti-CD28 or a mitogen like phytohemagglutinin (PHA) to induce cytokine production.
-
Cytokine Quantification: The cell culture supernatant is collected, and the concentrations of IL-4 and IL-5 are measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay.
-
Data Analysis: The percentage of inhibition of cytokine production at each this compound concentration is calculated relative to a vehicle-treated control.
Antimicrobial Activity of this compound
The oxazolidin-one chemical scaffold, to which this compound belongs, is known for its antibacterial properties, particularly against Gram-positive bacteria.[1] This class of antibiotics has a unique mechanism of action, making them effective against strains resistant to other antibiotic classes.
Mechanism of Action:
Oxazolidinones exert their antimicrobial effect by inhibiting the initiation of bacterial protein synthesis.[2][3] They bind to the 50S ribosomal subunit at the P-site, preventing the formation of the initiation complex, which is a crucial first step in the translation of mRNA into proteins. This disruption of protein synthesis ultimately leads to the cessation of bacterial growth and proliferation.
Workflow for Antimicrobial Mechanism of Action:
Quantitative Data
| Bacterial Species | General Susceptibility to Oxazolidinones |
| Staphylococcus aureus | Susceptible |
| Streptococcus pneumoniae | Susceptible |
| Enterococcus faecalis | Susceptible |
Note: This table reflects the general activity of the oxazolidin-one class, and specific MIC values for this compound need to be determined experimentally.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution:
-
Bacterial Culture: A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: The overnight culture is diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).
-
Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel therapeutics with both antiallergic and antimicrobial properties. Its selective modulation of Th2 cytokine pathways suggests a targeted approach to treating allergic diseases. Furthermore, as a member of the oxazolidin-one class, it holds potential as an antibacterial agent against clinically relevant Gram-positive pathogens.
However, a significant gap exists in the quantitative understanding of this compound's efficacy. Future research should prioritize:
-
Quantitative in vitro assays to determine the IC50 values of this compound for the inhibition of IL-4 and IL-5 production in relevant cell models.
-
Comprehensive antimicrobial susceptibility testing to establish the MIC values of this compound against a panel of Gram-positive bacteria, including drug-resistant strains.
-
In-depth mechanistic studies to identify the precise molecular targets of this compound in both the Th2 signaling pathway and the bacterial ribosome.
-
In vivo studies in appropriate animal models to evaluate the efficacy and safety of this compound for both antiallergic and antimicrobial applications.
Addressing these research gaps will be crucial in translating the therapeutic potential of this compound into clinical reality.
References
Methodological & Application
Total Synthesis of (-)-Cytoxazone: A Detailed Protocol for Researchers
Application Note & Protocol
This document provides a detailed, step-by-step protocol for the total synthesis of (-)-Cytoxazone, a naturally occurring oxazolidinone with known cytokine modulating effects. The presented synthesis is a concise and efficient three-step route, making it an attractive method for researchers in medicinal chemistry and drug development.
Introduction
(-)-Cytoxazone is a microbial metabolite isolated from Streptomyces sp. that has garnered significant interest due to its ability to modulate cytokine production, particularly those involved in the Th2 cell signaling pathway.[1][2] Its unique structure, featuring a 4,5-disubstituted oxazolidin-2-one core, and its biological activity have made it a compelling target for total synthesis. Numerous synthetic strategies have been developed to access this molecule.[3][4][5][6][7] This protocol details a highly efficient three-step synthesis commencing from a chiral N-acylated thioxothiazolidinone, as reported by Choi, H., et al. (2021).[1][8] The key transformations in this route include a stereoselective asymmetric aldol (B89426) addition, an intramolecular Curtius rearrangement to construct the core oxazolidinone ring, and a final deprotection step.
Data Presentation
The following table summarizes the quantitative data for the three-step total synthesis of (-)-Cytoxazone.
| Step | Reaction | Starting Material | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Asymmetric Aldol Addition | (R)-1-(4-benzyl-2-thioxothiazolidin-3-yl)-2-(4-methoxyphenyl)ethan-1-one | (2R,3R)-1-((R)-4-benzyl-2-thioxothiazolidin-3-yl)-4-(benzyloxy)-3-hydroxy-2-(4-methoxyphenyl)butan-1-one | 98% | 3:1 |
| 2 | Azidation/Curtius Rearrangement | (2R,3R)-1-((R)-4-benzyl-2-thioxothiazolidin-3-yl)-4-(benzyloxy)-3-hydroxy-2-(4-methoxyphenyl)butan-1-one | (4R,5R)-5-((benzyloxy)methyl)-4-(4-methoxyphenyl)oxazolidin-2-one | 87% | Single diastereomer |
| 3 | Hydrogenolysis (Deprotection) | (4R,5R)-5-((benzyloxy)methyl)-4-(4-methoxyphenyl)oxazolidin-2-one | (-)-Cytoxazone | Not explicitly stated, but properties were identical to the natural product. | N/A |
Experimental Protocols
Step 1: Asymmetric Aldol Addition
This step establishes the initial stereochemistry of the molecule through a titanium-mediated asymmetric aldol reaction.
Synthesis of (2R,3R)-1-((R)-4-benzyl-2-thioxothiazolidin-3-yl)-4-(benzyloxy)-3-hydroxy-2-(4-methoxyphenyl)butan-1-one (11) [1][3]
-
To a solution of (R)-1-(4-benzyl-2-thioxothiazolidin-3-yl)-2-(4-methoxyphenyl)ethan-1-one (9) (118 mg, 0.330 mmol, 1.0 equiv.) in CH₂Cl₂ (3.3 mL, 0.1 M) at 0 °C, add titanium(IV) chloride (0.36 mL, 1.0 M in CH₂Cl₂, 0.36 mmol, 1.1 equiv.).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add i-Pr₂NEt (0.14 mL, 0.83 mmol, 2.5 equiv.) dropwise and continue stirring for 2 hours at 0 °C.
-
Add 1-methyl-2-pyrrolidinone (B7775990) (NMP) (64 μL, 0.66 mmol, 2.0 equiv.).
-
In a separate flask, prepare a solution of 2-(benzyloxy)acetaldehyde (B24188) (10) (148 mg, 0.990 mmol, 3.0 equiv.) in CH₂Cl₂ (2 mL).
-
Add the solution of 2-(benzyloxy)acetaldehyde to the enolate mixture.
-
Stir the resulting mixture for 1 hour.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl and dilute with CH₂Cl₂.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with saturated aqueous NaCl, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The crude product is purified by flash chromatography to yield the syn-aldol adduct 11 (98% yield, dr 3:1).[1]
Step 2: Azidation and Intramolecular Curtius Rearrangement
This key step involves the formation of the oxazolidinone ring system through a one-pot azidation and Curtius rearrangement.
Synthesis of (4R,5R)-5-((benzyloxy)methyl)-4-(4-methoxyphenyl)oxazolidin-2-one (12) [1][3]
-
Dissolve the aldol adduct 11 (28.5 mg, 0.056 mmol, 1.0 equiv.) in THF (1.4 mL, 0.04 M).
-
Add trimethylsilyl (B98337) azide (B81097) (Me₃SiN₃) (22.0 μL, 0.168 mmol, 3.0 equiv.) to the solution.
-
Heat the mixture to reflux at 90 °C and stir for 5 hours.
-
Cool the reaction mixture to 25 °C.
-
Quench the reaction with the addition of H₂O and dilute with CH₂Cl₂.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with saturated aqueous NaCl, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography (SiO₂, gradient eluent: 25–75% EtOAc/hexane) to afford the cyclic carbamate (B1207046) 12 as a single diastereomer (87% yield).[1][3]
Step 3: Deprotection to Yield (-)-Cytoxazone
The final step is the removal of the benzyl (B1604629) protecting group to furnish the natural product.
Synthesis of (-)-Cytoxazone (1) [1]
-
Dissolve the protected oxazolidinone 12 (13 mg, 0.041 mmol, 1.0 equiv.) in EtOH (1.0 mL, 0.04 M).
-
Add Pd/C (10%, 65 mg) to the solution.
-
Stir the mixture under a hydrogen atmosphere (1 atm) for 1 hour at 25 °C.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate in vacuo.
-
The resulting residue is (-)-Cytoxazone (1 ). The spectroscopic data should be identical to that of the authentic natural product.[3]
Visualization of the Synthetic Workflow
The following diagram illustrates the step-by-step total synthesis of (-)-Cytoxazone.
Caption: Total synthesis workflow for (-)-Cytoxazone.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecules | Free Full-Text | Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone | Notes [mdpi.com]
- 3. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis Approaches to (−)-Cytoxazone, a Novel Cytokine Modulator, and Related Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis Approaches to (-)-Cytoxazone, a Novel Cytokine Modulator, and Related Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Asymmetric Synthesis of Cytoxazone and Its Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of Cytoxazone, a naturally occurring oxazolidinone with potent cytokine-modulating activity, and its analogs. The information compiled herein is intended to serve as a comprehensive resource for researchers in medicinal chemistry and drug development.
Introduction
This compound, chemically known as (4R,5R)-5-(hydroxymethyl)-4-(4-methoxyphenyl)oxazolidin-2-one, was first isolated from Streptomyces sp. It has garnered significant attention due to its selective modulatory effects on Th2 cytokine secretion, making it an attractive target for the development of novel immunomodulatory and anti-inflammatory agents. The stereochemistry at the C4 and C5 positions of the oxazolidinone ring is crucial for its biological activity, necessitating stereocontrolled synthetic strategies. This document outlines several successful asymmetric approaches to this compound and its epimers, providing detailed protocols and comparative data to aid in the selection and implementation of a suitable synthetic route.
Key Asymmetric Synthetic Strategies
Multiple strategies have been developed for the enantioselective synthesis of this compound and its analogs. These can be broadly categorized as:
-
Chiral Pool Approach: Utilizing readily available chiral starting materials.
-
Substrate-Controlled Diastereoselective Reactions: Employing chiral auxiliaries to direct stereochemical outcomes.
-
Reagent-Controlled Asymmetric Synthesis: Using chiral catalysts or reagents to induce enantioselectivity.
The following sections detail prominent examples from each category.
Chiral Pool Synthesis from D-(-)-4-Hydroxyphenylglycine
This approach leverages the inherent chirality of an amino acid to establish one of the stereocenters.
Workflow of Chiral Pool Synthesis:
Caption: Chiral pool synthesis of this compound and its epimer.
Experimental Protocol:
Step 1: Synthesis of the N-Benzoyl Amino Alcohol [1] D-(-)-4-hydroxyphenylglycine is first protected as its N-benzoyl derivative. Subsequent esterification and O-methylation followed by reduction of the ester group yields the corresponding amino alcohol.
Step 2: Oxidation to the Chiral Aldehyde [1] The amino alcohol is oxidized using water-catalyzed Dess-Martin periodinane to afford the aldehyde in high yield (94%) and excellent enantiomeric excess (98% ee), with minimal racemization.
Step 3: Cyanohydrin Formation and Separation [1] Addition of potassium cyanide (KCN) to the aldehyde produces a mixture of cyanohydrin diastereomers. These diastereomers can be separated chromatographically.
Step 4: Conversion to this compound and epi-Cytoxazone [1] The separated cyanohydrins are then converted to the corresponding β-amino alcohols, which upon cyclization, yield (-)-Cytoxazone and (+)-epi-Cytoxazone.
Asymmetric Aldol (B89426) and Curtius Reaction Approach
This concise strategy relies on a substrate-controlled aldol reaction followed by a modified Curtius rearrangement to construct the oxazolidinone core.[2][3]
Workflow of Aldol/Curtius Reaction Approach:
Caption: Synthesis of (-)-Cytoxazone via Asymmetric Aldol/Curtius Reaction.
Experimental Protocol:
Step 1: Asymmetric Aldol Addition [2] The titanium(IV) enolate of (R)-1-(4-benzyl-2-thioxothiazolidin-3-yl)-2-(4-methoxyphenyl)ethan-1-one is generated using TiCl₄ and Hünig's base (i-Pr₂NEt). Reaction with 2-benzyloxyacetaldehyde at 0 °C furnishes the syn-aldol adduct.
Step 2: Nucleophilic Azidation/Curtius Rearrangement [3] The aldol adduct is treated with trimethylsilyl (B98337) azide (B81097) (Me₃SiN₃) in refluxing THF. This initiates a nucleophilic azidation followed by a Curtius rearrangement and intramolecular cyclization to yield the cyclic carbamate as a single diastereomer.
Step 3: Hydrogenolysis to (-)-Cytoxazone [2] The benzyloxy group is removed via hydrogenolysis using palladium on carbon (Pd/C) and hydrogen gas at atmospheric pressure to afford (-)-Cytoxazone.
Sharpless Asymmetric Dihydroxylation and Aminohydroxylation
This approach introduces the key stereocenters through highly reliable and predictable asymmetric reactions developed by K. Barry Sharpless.
Workflow of Sharpless Asymmetric Dihydroxylation:
References
Application of Cytoxazone in In Vitro T-Cell Culture Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytoxazone is a microbial metabolite that has garnered significant interest within the immunology and drug development communities for its selective modulatory effects on T-helper 2 (Th2) cells.[1] In vitro T-cell culture assays are fundamental tools for dissecting the intricate mechanisms of immune responses and for screening potential immunomodulatory compounds. This document provides detailed application notes and protocols for utilizing this compound in such assays to investigate its impact on T-cell proliferation and cytokine production, with a specific focus on the Th2 lineage.
Mechanism of Action: Selective Inhibition of Th2 Cytokine Signaling
This compound has been identified as a cytokine modulator that specifically affects the signaling pathway of Th2 cells, while not impacting Th1 cells.[1] Th2 cells are crucial mediators of humoral immunity and are involved in allergic reactions and responses to extracellular pathogens. They are characterized by the production of cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).
The differentiation and function of Th2 cells are orchestrated by key transcription factors, primarily GATA-3 and STAT6. The signaling cascade is typically initiated by IL-4, which leads to the phosphorylation of STAT6. Activated STAT6 then promotes the expression of GATA-3, the master regulator of Th2 differentiation. GATA-3, in turn, upregulates the expression of Th2-specific cytokines. This compound is understood to intervene in this pathway, leading to the suppression of Th2 cytokine production.
Below is a diagram illustrating the Th2 signaling pathway and the putative point of intervention for this compound.
References
Designing In Vivo Studies Using Cytoxazone in Animal Models of Allergic Asthma
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cytoxazone is a novel cytokine modulator originally isolated from Streptomyces sp. that has been identified for its specific inhibitory effects on the signaling pathway of T helper 2 (Th2) cells.[1] Th2 cells are key drivers of allergic inflammation, primarily through the secretion of cytokines such as Interleukin-4 (IL-4), IL-5, and IL-13. These cytokines orchestrate the pathophysiology of allergic diseases, including asthma, by promoting IgE production, eosinophil recruitment and activation, and airway hyperresponsiveness. Given its mechanism of action, this compound presents a promising therapeutic candidate for the treatment of Th2-mediated inflammatory diseases.
These application notes provide a detailed framework for designing and conducting preclinical in vivo studies to evaluate the efficacy of this compound in well-established murine models of allergic asthma. The protocols outlined below are based on standard methodologies for inducing allergic airway inflammation and provide a basis for assessing the immunomodulatory and therapeutic potential of this compound.
Mechanism of Action: Th2 Cytokine Modulation
This compound selectively modulates the signaling pathways of Th2 cells, which are critical in the pathogenesis of allergic asthma. An imbalance in the immune response, with a skew towards Th2 cytokines, leads to the characteristic inflammation and symptoms of asthma. The proposed mechanism of this compound involves the inhibition of Th2 cytokine production, thereby reducing the downstream effects of IL-4, IL-5, and IL-13.
Animal Models of Allergic Asthma
Two widely used and well-characterized murine models for inducing allergic asthma are the Ovalbumin (OVA)-induced and the House Dust Mite (HDM)-induced models. These models recapitulate key features of human asthma, including airway eosinophilia, mucus hypersecretion, and airway hyperresponsiveness (AHR).
Experimental Workflow
The general workflow for evaluating this compound in a murine model of allergic asthma involves a sensitization phase to induce an allergic phenotype, followed by a challenge phase to trigger an acute inflammatory response. This compound treatment is typically administered prophylactically (before or during the challenge phase) or therapeutically (after the onset of inflammation).
Detailed Experimental Protocols
The following are detailed protocols for inducing allergic asthma in BALB/c mice and a proposed treatment regimen with this compound.
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model
Materials:
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
BALB/c mice (female, 6-8 weeks old)
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline.
-
The control group receives i.p. injections of saline with alum only.
-
-
Challenge:
-
From day 21 to 23, challenge the mice by exposing them to an aerosol of 1% (w/v) OVA in saline for 30 minutes each day using an ultrasonic nebulizer.
-
The control group is challenged with saline aerosol.
-
-
This compound Administration (Prophylactic):
-
Beginning on day 21, and daily until day 23, administer this compound or vehicle to respective treatment groups 1 hour prior to the OVA challenge.
-
Route of Administration: Intraperitoneal (i.p.) injection or oral gavage.
-
Proposed Dosage: 10, 20, and 40 mg/kg body weight.
-
-
Endpoint Analysis (24 hours after the final challenge):
-
Measure airway hyperresponsiveness (AHR) to methacholine (B1211447) using whole-body plethysmography.
-
Collect bronchoalveolar lavage fluid (BALF) for differential cell counts (total cells, eosinophils, macrophages, neutrophils, lymphocytes).
-
Collect blood for serum analysis of OVA-specific IgE levels by ELISA.
-
Harvest lung tissue for histopathological analysis (H&E and PAS staining) and for measuring cytokine levels (IL-4, IL-5, IL-13) in lung homogenates by ELISA or qPCR.
-
Protocol 2: House Dust Mite (HDM)-Induced Allergic Asthma Model
Materials:
-
House Dust Mite (HDM) extract (Dermatophagoides pteronyssinus)
-
Sterile, pyrogen-free saline
-
This compound
-
Vehicle for this compound
-
BALB/c mice (female, 6-8 weeks old)
Procedure:
-
Sensitization and Challenge:
-
On days 0, 1, and 2, sensitize the mice via intranasal administration of 25 µg of HDM extract in 50 µL of sterile saline under light isoflurane (B1672236) anesthesia.
-
From day 14 to 17, challenge the mice daily with an intranasal administration of 5 µg of HDM extract in 50 µL of saline.
-
The control group receives intranasal saline only.
-
-
This compound Administration (Therapeutic):
-
Beginning on day 14, and daily until day 17, administer this compound or vehicle to respective treatment groups 1 hour after the HDM challenge.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Proposed Dosage: 10, 20, and 40 mg/kg body weight.
-
-
Endpoint Analysis (24 hours after the final challenge):
-
Perform endpoint analyses as described in Protocol 1 (AHR, BALF cell counts, serum IgE, and lung tissue analysis).
-
Data Presentation: Expected Outcomes and Quantitative Analysis
The efficacy of this compound can be quantified by its ability to reduce the hallmark features of allergic asthma. The following tables provide a template for summarizing the expected quantitative data.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in BALF
| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Macrophages (x10⁵) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) |
| Control (Saline) | 1.5 ± 0.3 | 0.1 ± 0.05 | 1.4 ± 0.2 | 0.2 ± 0.1 | 0.5 ± 0.2 |
| OVA + Vehicle | 8.2 ± 1.5 | 5.5 ± 1.2 | 2.5 ± 0.5 | 1.0 ± 0.3 | 2.0 ± 0.6 |
| OVA + this compound (10 mg/kg) | 6.1 ± 1.1 | 3.8 ± 0.9 | 2.2 ± 0.4 | 0.8 ± 0.2 | 1.5 ± 0.4 |
| OVA + this compound (20 mg/kg) | 4.5 ± 0.8 | 2.1 ± 0.5 | 2.0 ± 0.3 | 0.6 ± 0.2 | 1.1 ± 0.3 |
| OVA + this compound (40 mg/kg) | 3.2 ± 0.6 | 1.0 ± 0.3 | 1.8 ± 0.3 | 0.4 ± 0.1 | 0.8 ± 0.2 |
*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, **p < 0.001 compared to OVA + Vehicle group.
Table 2: Effect of this compound on Th2 Cytokine Levels in Lung Homogenates
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Control (Saline) | 25 ± 5 | 15 ± 4 | 30 ± 6 |
| OVA + Vehicle | 150 ± 25 | 120 ± 20 | 200 ± 35 |
| OVA + this compound (10 mg/kg) | 110 ± 18 | 90 ± 15 | 150 ± 28* |
| OVA + this compound (20 mg/kg) | 80 ± 12 | 65 ± 10 | 100 ± 18** |
| OVA + this compound (40 mg/kg) | 50 ± 8 | 40 ± 6 | 60 ± 10*** |
*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, **p < 0.001 compared to OVA + Vehicle group.
Table 3: Effect of this compound on Serum OVA-Specific IgE
| Treatment Group | OVA-Specific IgE (ng/mL) |
| Control (Saline) | < 10 |
| OVA + Vehicle | 550 ± 80 |
| OVA + this compound (10 mg/kg) | 420 ± 65* |
| OVA + this compound (20 mg/kg) | 300 ± 50** |
| OVA + this compound (40 mg/kg) | 180 ± 30*** |
*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, **p < 0.001 compared to OVA + Vehicle group.
Pharmacokinetics and Toxicology Considerations
Prior to efficacy studies, it is recommended to perform preliminary pharmacokinetic (PK) and maximum tolerated dose (MTD) studies to determine the optimal dosing regimen and safety profile of this compound.
Table 4: Proposed Pharmacokinetic Parameters for this compound in Mice
| Parameter | Value |
| Route of Administration | Intraperitoneal (i.p.), Oral (p.o.) |
| Tmax (hours) | 0.5 - 2 |
| Cmax (ng/mL) | Dose-dependent |
| Half-life (t½) (hours) | 2 - 6 |
| Bioavailability (%) | To be determined |
Toxicology Assessment:
-
Acute Toxicity: Determine the MTD by administering single escalating doses of this compound.
-
Sub-chronic Toxicity: Administer this compound daily for 14-28 days and monitor for clinical signs of toxicity, body weight changes, and perform hematology, clinical chemistry, and histopathology of major organs.
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for the in vivo evaluation of this compound in murine models of allergic asthma. By leveraging these well-established models and a systematic approach to data collection and analysis, researchers can effectively assess the therapeutic potential of this compound as a novel Th2 cytokine modulator for the treatment of allergic diseases. The successful demonstration of efficacy and safety in these preclinical models will be a critical step in the further development of this compound as a clinical candidate.
References
High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Cytoxazone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Cytoxazone Analysis
This compound, an oxazolidinone-containing metabolite, has been identified as a modulator of cytokine signaling pathways, making it a compound of interest for immunological research and drug development. The development of robust analytical methods is a prerequisite for advancing the understanding and application of this molecule. HPLC is a powerful technique for the separation, identification, and quantification of small molecules like this compound from various matrices. This document outlines a proposed reversed-phase HPLC (RP-HPLC) method, which is generally suitable for compounds of moderate polarity like this compound.
Proposed HPLC Method for this compound Analysis
This section details a hypothetical HPLC method that can serve as a starting point for the analysis of this compound. Method development and validation are essential to ensure its suitability for a specific application.
Table 1: Proposed HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Gradient HPLC System |
| Detector | UV-Vis or Photodiode Array (PDA) Detector |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm and 275 nm (for specificity) |
| Run Time | Approximately 15 minutes |
Table 2: Proposed Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as methanol (B129727) or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix. Below are general protocols for common sample types.
3.2.1. For In Vitro Samples (e.g., Cell Culture Supernatant)
-
Collect the cell culture supernatant.
-
Centrifuge at 10,000 x g for 10 minutes to remove cellular debris.
-
To 100 µL of the supernatant, add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and incubate at -20 °C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).
-
Filter through a 0.22 µm syringe filter before injecting into the HPLC system.
3.2.2. For Simple Formulations (e.g., Aqueous Solution)
-
Dilute the formulation with the mobile phase to bring the concentration of this compound into the range of the calibration curve.
-
Filter the diluted sample through a 0.22 µm syringe filter prior to HPLC analysis.
Method Validation Parameters
Once the HPLC method is developed, it must be validated to ensure it is reliable for its intended purpose. The following parameters should be assessed according to ICH guidelines.
Table 3: Typical Acceptance Criteria for HPLC Method Validation
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | The closeness of test results to the true value. | Recovery of 98-102% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | RSD ≤ 2% for intraday and interday precision |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte |
| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, temperature, etc. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte stability over the expected duration of sample handling and storage |
Visualizations
The following diagrams illustrate the proposed experimental workflow and a hypothetical signaling pathway involving this compound.
Caption: Experimental workflow for this compound analysis.
Caption: Hypothetical signaling pathway of this compound.
Conclusion
The proposed RP-HPLC method provides a solid foundation for researchers to develop a validated analytical method for the quantification of this compound. The successful implementation of such a method will be instrumental in advancing the research and development of this promising cytokine modulator. It is imperative that any method based on these recommendations undergoes rigorous validation to ensure the generation of accurate and reliable data.
Application Notes and Protocols for Treating Primary Immune Cells with Cytoxazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytoxazone is a novel cytokine modulator originally isolated from Streptomyces sp.[1] It has garnered significant interest in the field of immunology due to its selective inhibitory effect on the signaling pathway of T helper 2 (Th2) cells, without affecting T helper 1 (Th1) cells.[2] Th2 cells are key mediators of humoral immunity and are critically involved in the pathogenesis of allergic and atopic diseases. They primarily exert their effects through the secretion of a characteristic profile of cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[3][4] The selective action of this compound on the Th2 pathway presents a promising avenue for the development of targeted immunomodulatory therapies.
These application notes provide a detailed protocol for the in vitro treatment of primary immune cells, particularly primary human T lymphocytes, with this compound. The document outlines procedures for the isolation of primary immune cells, cell culture, this compound treatment, and subsequent analysis of its effects on Th2 cytokine production and signaling pathways.
Mechanism of Action: The Th2 Signaling Pathway
The differentiation and activation of Th2 cells are orchestrated by a complex signaling cascade initiated by the cytokine IL-4. Binding of IL-4 to its receptor activates the transcription factor Signal Transducer and Activator of Transcription 6 (STAT6) .[5][6] Activated STAT6 then translocates to the nucleus and induces the expression of the master regulator of Th2 differentiation, GATA-3 .[5][7] GATA-3, in turn, promotes the transcription of genes encoding the Th2 signature cytokines: IL-4, IL-5, and IL-13.[8]
This compound exerts its immunomodulatory effects by selectively interfering with this Th2 signaling pathway. While the precise molecular target of this compound is not yet fully elucidated, it is known to inhibit the production of Th2-type cytokines.[2] This suggests that this compound may act on one or more key components of the IL-4/STAT6/GATA-3 signaling axis.
Diagram of the Th2 Signaling Pathway and the Putative Action of this compound
Caption: Simplified diagram of the Th2 signaling pathway and potential points of inhibition by this compound.
Quantitative Data Summary
Currently, there is a lack of publicly available, specific quantitative data such as IC50 values for this compound's inhibition of individual Th2 cytokines (IL-4, IL-5, IL-13) in primary immune cells. The optimal concentration range and incubation times for achieving maximal selective inhibition also require empirical determination.
Researchers are encouraged to perform dose-response and time-course experiments to establish these parameters for their specific primary immune cell type and experimental conditions. A suggested starting range for dose-response studies, based on typical concentrations used for small molecule inhibitors in in vitro cell-based assays, is provided in the experimental protocols below.
Table 1: Recommended Starting Concentrations for Dose-Response Studies of this compound
| Parameter | Recommended Range | Notes |
| Concentration Range | 0.01 µM - 100 µM | A broad range is recommended to capture the full dose-response curve. A logarithmic dilution series is advised. |
| Vehicle Control | DMSO (≤ 0.1% final concentration) | Ensure the final DMSO concentration is consistent across all treatment groups. |
| Incubation Time | 24 - 72 hours | The optimal time will depend on the specific activation state of the cells and the cytokine being measured. |
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole human blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque™ PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a new 50 mL conical tube, minimizing mixing of the two layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the distinct mononuclear cell layer (buffy coat) at the plasma-Ficoll interface undisturbed.
-
Collect the buffy coat layer using a sterile pipette and transfer it to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding sterile PBS to a final volume of 45-50 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature. Discard the supernatant.
-
Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Perform a cell count using a hemocytometer and assess viability with Trypan Blue exclusion.
Protocol 2: In Vitro Treatment of Primary T Cells with this compound
This protocol outlines the treatment of isolated primary T cells (either from total PBMCs or purified T cell populations) with this compound.
Materials:
-
Isolated PBMCs or purified primary T cells
-
Complete RPMI-1640 medium
-
T cell activation reagents (e.g., anti-CD3/CD28 antibodies or PMA/Ionomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well flat-bottom culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Seed the primary immune cells in a 96-well plate at a density of 1-2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Cell Activation: To induce Th2 differentiation and cytokine production, activate the cells. For polyclonal T cell activation, a common method is to use plate-bound anti-CD3 antibody (e.g., 1-5 µg/mL) and soluble anti-CD28 antibody (e.g., 1-2 µg/mL). Alternatively, a chemical stimulation using PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µg/mL) can be used. Include an unstimulated control group.
-
This compound Preparation: Prepare serial dilutions of this compound from the stock solution in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Treatment: Add the diluted this compound to the appropriate wells. Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound dose.
-
Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for the desired duration (e.g., 24, 48, or 72 hours).
-
Harvesting: After incubation, centrifuge the plate and carefully collect the cell-free supernatant for cytokine analysis. The cell pellets can be used for intracellular staining or gene expression analysis. Store samples at -80°C until analysis.
Experimental Workflow for this compound Treatment
Caption: A typical workflow for treating primary immune cells with this compound and subsequent analysis.
Protocol 3: Analysis of Th2 Cytokine Production
This protocol describes the measurement of Th2 cytokines (IL-4, IL-5, IL-13) in the culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatants from Protocol 2
-
Commercially available ELISA kits for human IL-4, IL-5, and IL-13
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kits.
-
Briefly, this will involve coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add standards and the collected cell culture supernatants to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
After another incubation and wash step, add a streptavidin-HRP conjugate.
-
Finally, add a substrate solution to develop a colorimetric reaction.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.
Conclusion
This compound is a valuable research tool for selectively modulating Th2-mediated immune responses. The protocols provided here offer a framework for investigating the effects of this compound on primary immune cells. It is crucial for researchers to perform initial dose-response and time-course experiments to determine the optimal conditions for their specific experimental system. Further investigation into the precise molecular target of this compound within the Th2 signaling pathway will be essential for a complete understanding of its mechanism of action and for its potential development as a therapeutic agent for allergic and other Th2-mediated diseases.
References
- 1. Isolation and biological activity of a novel cytokine modulator, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis Approaches to (-)-Cytoxazone, a Novel Cytokine Modulator, and Related Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Cytokines as an important player in the context of CAR-T cell therapy for cancer: Their role in tumor immunomodulation, manufacture, and clinical implications [frontiersin.org]
- 4. A Palette of Cytokines to Measure Anti-Tumor Efficacy of T Cell-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stat6-independent GATA-3 autoactivation directs IL-4-independent Th2 development and commitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. STAT6-dependent and -independent mechanisms in Th2 polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Th2 differentiation and GATA-3 expression by BCL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transcriptional regulation by STAT6 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing a Cytokine Release Assay to Measure Cytoxazone's Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytoxazone is a novel immunomodulatory compound that has garnered significant interest for its selective effects on cytokine production. Specifically, research suggests that this compound acts as a modulator of the T helper 2 (Th2) cell signaling pathway.[1][2][3] Th2 cells are crucial mediators of humoral immunity and are involved in allergic responses and defense against extracellular pathogens. They produce a characteristic set of cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[4] An imbalance in the Th1/Th2 cytokine profile is associated with various inflammatory and autoimmune diseases.[5][6][7][8] Therefore, understanding the impact of therapeutic candidates like this compound on cytokine release is paramount for preclinical drug development.
This document provides detailed application notes and protocols for developing a robust in vitro cytokine release assay (CRA) to quantify the effects of this compound on human peripheral blood mononuclear cells (PBMCs). A reliable CRA is an essential tool for assessing the immunomodulatory potential and safety profile of new drug candidates.[9][10]
Data Presentation: Quantifying the Impact of this compound on Cytokine Secretion
A key objective of this assay is to determine the dose-dependent effect of this compound on the secretion of a panel of cytokines. The following table summarizes hypothetical, yet representative, quantitative data from a multiplex cytokine assay. This data illustrates this compound's selective inhibition of Th2-associated cytokines while having a minimal effect on Th1-associated cytokines.
Table 1: Effect of this compound on Cytokine Production by Activated Human PBMCs
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IFN-γ (pg/mL) | IL-2 (pg/mL) | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) | IL-10 (pg/mL) |
| Unstimulated Control | 0 | 50 | 30 | 25 | 20 | 15 | 30 | 40 |
| Vehicle Control (0.1% DMSO) | 0 | 1250 | 1500 | 800 | 950 | 700 | 1100 | 600 |
| This compound | 0.1 | 1200 | 1450 | 780 | 700 | 550 | 850 | 580 |
| 1 | 1150 | 1400 | 750 | 450 | 300 | 500 | 550 | |
| 10 | 1100 | 1350 | 720 | 200 | 150 | 250 | 520 | |
| Positive Control (Dexamethasone) | 1 | 300 | 400 | 200 | 150 | 100 | 200 | 250 |
Data are presented as mean values. PBMCs were stimulated with anti-CD3/anti-CD28 antibodies for 48 hours.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to assess the effects of this compound on cytokine release.
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Whole blood from healthy donors
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.[6]
-
After centrifugation, a distinct layer of mononuclear cells (the "buffy coat") will be visible at the plasma-Ficoll interface.
-
Carefully aspirate the upper plasma layer without disturbing the buffy coat.
-
Collect the buffy coat layer and transfer it to a new 50 mL conical tube.
-
Wash the cells by adding PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.[6]
-
Discard the supernatant and resuspend the cell pellet in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Perform a cell count and assess viability using a hemocytometer and Trypan Blue exclusion. The cell viability should be >95%.
Protocol 2: In Vitro Cytokine Release Assay
Materials:
-
Isolated human PBMCs
-
Complete RPMI 1640 medium
-
This compound stock solution (in DMSO)
-
Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)
-
Dexamethasone (positive control)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Resuspend the isolated PBMCs in complete RPMI 1640 medium to a final concentration of 1 x 10⁶ cells/mL.
-
Seed 1 x 10⁵ PBMCs in 100 µL of the cell suspension per well in a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. Ensure the final DMSO concentration does not exceed 0.1%.
-
Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and an unstimulated control (medium only).
-
Add 50 µL of Dexamethasone (final concentration 1 µM) to the positive control wells.
-
Pre-incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Prepare a 4X working solution of anti-CD3 and anti-CD28 antibodies (e.g., 4 µg/mL each for a final concentration of 1 µg/mL each).
-
Add 50 µL of the antibody solution to all wells except the unstimulated control wells. Add 50 µL of medium to the unstimulated control wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[7]
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant for cytokine analysis. Store supernatants at -80°C if not analyzed immediately.
Protocol 3: Multiplex Cytokine Analysis (Luminex Assay)
Materials:
-
Cell culture supernatants
-
Luminex multiplex cytokine assay kit (e.g., Human Th1/Th2 panel)
-
Luminex instrument and software
Procedure:
-
Follow the manufacturer's protocol for the Luminex multiplex assay kit. The general principle involves the use of antibody-coupled magnetic beads.[1][11]
-
Briefly, the sample (cell culture supernatant) is incubated with a mixture of color-coded beads, each coated with a specific capture antibody for a target cytokine.
-
After washing, a biotinylated detection antibody specific to a different epitope on the cytokine is added, forming a sandwich immunoassay.
-
Streptavidin-phycoerythrin (PE) is then added, which binds to the biotinylated detection antibody.
-
The beads are read on a Luminex instrument, which uses lasers to identify the bead region (and thus the cytokine) and quantify the PE signal, which is proportional to the amount of cytokine present.[1]
-
Generate a standard curve for each cytokine using the provided standards to calculate the concentration of cytokines in the samples.
Mandatory Visualizations
Signaling Pathway
Caption: this compound's potential mechanism of action in the Th2 signaling pathway.
Experimental Workflow
References
- 1. bmgrp.eu [bmgrp.eu]
- 2. ヘルパーT2細胞の概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Targeting IL-13 and IL-4 in Asthma: Therapeutic Implications on Airway Remodeling in Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 2.5. In vitro assay for evaluating cytokine release by human PBMC [bio-protocol.org]
- 8. Proinflammatory cytokine release assay [bio-protocol.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. tandfonline.com [tandfonline.com]
- 11. Multiplexed Cytokines (Luminex) – DartLab [geiselmed.dartmouth.edu]
Preparation of Cytoxazone Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation, storage, and use of Cytoxazone stock solutions in cell culture applications. This compound is a modulator of cytokine production, specifically targeting the Th2 signaling pathway by inhibiting the production of interleukin-4 (IL-4) and interleukin-10 (IL-10).[1][2] Accurate and reproducible experimental results depend on the correct preparation and handling of this compound. This guide outlines the necessary materials, step-by-step procedures, and important quality control considerations.
Introduction to this compound
This compound is a small molecule that has been identified as a modulator of the immune response.[1][2] It selectively inhibits the production of cytokines associated with the T helper 2 (Th2) lineage, such as IL-4 and IL-10. This makes it a valuable tool for studying Th2-mediated immune responses and for investigating potential therapeutic interventions in diseases with a dominant Th2 component, such as allergies and asthma. The molecular weight of this compound is 223.23 g/mol .
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation and use of this compound in cell culture.
| Parameter | Value | Reference |
| Molecular Weight | 223.23 g/mol | |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | General Practice |
| Typical Stock Solution Concentration | 1-10 mg/mL (4.48-44.8 mM) | Calculated |
| Typical Working Concentration | 6.25-25 µg/mL | |
| Stock Solution Storage Temperature | -20°C | General Practice |
| Short-term Storage of Diluted Solutions | 2-8°C | General Practice |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Sterile, serological pipettes and pipette tips
-
Vortex mixer
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mg/mL (44.8 mM) this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mg/mL this compound stock solution in DMSO.
-
Preparation: In a sterile environment (e.g., a laminar flow hood), weigh out 10 mg of this compound powder using a calibrated analytical balance.
-
Dissolution: Transfer the weighed this compound powder to a sterile 1.5 mL or 2.0 mL microcentrifuge tube. Add 1 mL of cell culture grade DMSO to the tube.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, nuclease-free microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for long-term storage.
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in cell culture medium.
Example: Preparation of a 10 µg/mL working solution
-
Thaw Stock Solution: Thaw one aliquot of the 10 mg/mL this compound stock solution at room temperature.
-
Dilution: In a sterile tube, perform a serial dilution. For example, to make a 10 µg/mL working solution from a 10 mg/mL stock, you can perform a 1:1000 dilution. Add 1 µL of the 10 mg/mL stock solution to 999 µL of pre-warmed cell culture medium.
-
Mixing: Gently mix the working solution by pipetting up and down.
-
Application: Add the desired volume of the working solution to your cell culture plates.
Important Note on Solvent Cytotoxicity: DMSO can be toxic to cells at higher concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Signaling Pathway and Experimental Workflow
This compound and the Th2 Signaling Pathway
This compound exerts its effect by modulating the Th2 signaling pathway. The differentiation of naive T helper cells into Th2 cells is driven by the cytokine IL-4. Binding of IL-4 to its receptor activates the STAT6 signaling pathway.[3][4] Activated STAT6 then promotes the expression of the master transcriptional regulator GATA3, which in turn drives the production of Th2 cytokines, including IL-4 and IL-10.[3][5] this compound has been shown to inhibit the production of these Th2 cytokines, suggesting an interference with this signaling cascade.
Experimental Workflow for Preparing this compound Stock Solutions
The following diagram illustrates the workflow for preparing this compound stock and working solutions for cell culture experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis Approaches to (-)-Cytoxazone, a Novel Cytokine Modulator, and Related Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. STAT6-dependent and -independent mechanisms in Th2 polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stat6-independent GATA-3 autoactivation directs IL-4-independent Th2 development and commitment - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming poor solubility of Cytoxazone in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor aqueous solubility of Cytoxazone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, with the chemical structure (4R,5R)-5-hydroxymethyl-4-p-methoxyphenyl-1,3-oxazolidin-2-one, is a cytokine modulator isolated from Streptomyces species.[1] It selectively affects the signaling pathway of Th2 cells.[2][3][4][5] Like many oxazolidinone-based compounds, this compound is poorly soluble in aqueous solutions, which can hinder its application in various biological assays and preclinical studies, leading to challenges in achieving desired concentrations for accurate and reproducible results.
Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous experimental buffer. What is happening?
A2: This is a common issue when a compound has low aqueous solubility. You are likely exceeding the thermodynamic solubility limit of this compound in your final aqueous solution. Often, a stock solution is prepared in a water-miscible organic solvent like DMSO. When this is diluted into an aqueous buffer, the organic solvent concentration decreases, and if the final concentration of this compound is above its aqueous solubility limit, it will precipitate out of the solution.
Q3: Are there any general strategies to improve the solubility of this compound in aqueous solutions?
A3: Yes, several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These can be broadly categorized as physical and chemical modifications. Common approaches include:
-
Co-solvent Systems: Utilizing a mixture of water and a water-miscible organic solvent.[6]
-
Use of Solubilizing Excipients: Incorporating agents like cyclodextrins or surfactants.[6]
-
pH Adjustment: Modifying the pH of the solution if the compound has ionizable groups.
-
Particle Size Reduction: Techniques like micronization or creating nanosuspensions can improve the dissolution rate.
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix.[6]
Q4: What is the mechanism of action of this compound?
A4: this compound acts as a cytokine modulator by selectively targeting the signaling pathway of T helper 2 (Th2) cells.[2][3][4][5] Th2 cells are involved in immune responses, particularly against extracellular parasites and in allergic reactions. They produce cytokines such as IL-4, IL-5, and IL-13.[7][8] The modulation of this pathway by this compound is the basis for its potential therapeutic effects.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling of this compound in aqueous solutions.
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in aqueous buffer. | This compound has very low intrinsic aqueous solubility. | Prepare a concentrated stock solution in an appropriate organic solvent first (e.g., DMSO, ethanol). See Protocol 1. |
| Precipitation occurs upon dilution of the organic stock solution into aqueous buffer. | The final concentration of this compound exceeds its solubility in the final buffer composition. The percentage of the organic co-solvent is too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent in the final solution (typically up to 1-5%, ensuring it does not affect the experimental system). 3. Use a different solubilization technique, such as incorporating cyclodextrins (see Protocol 2) or surfactants. |
| Inconsistent results in biological assays. | Precipitation of this compound in the assay medium, leading to variable effective concentrations. | 1. Visually inspect for any precipitation before and during the experiment. 2. Determine the kinetic solubility of this compound in your specific assay medium to establish a reliable working concentration range. 3. Consider using a formulation with solubilizing excipients to ensure this compound remains in solution. |
| Need to prepare a higher concentration of this compound in an aqueous solution. | The required concentration is significantly above the aqueous solubility limit. | Explore advanced formulation strategies such as creating a solid dispersion or a nanosuspension of this compound. These methods can significantly enhance the apparent solubility and dissolution rate.[6] |
Quantitative Solubility Data (Representative)
| Compound | Solvent | Solubility |
| Linezolid | Water | ~3.0 mg/mL |
| 3,5-diphenyl-1,3-oxazolidin-2-one (Predicted) | Water | 0.43 g/L (430 µg/mL) |
Disclaimer: This data is for representative purposes only and the actual solubility of this compound may vary.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
Objective: To prepare a concentrated stock solution of this compound in a water-miscible organic solvent.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethanol, absolute
-
Polyethylene glycol 400 (PEG 400)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the chosen organic solvent (e.g., DMSO) to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing the working solution, dilute the stock solution into the aqueous buffer. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize local precipitation.
-
Ensure the final concentration of the organic solvent is kept to a minimum (typically <1%) to avoid impacting the biological system.
Protocol 2: Improving Aqueous Solubility of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD.
Materials:
-
This compound (solid powder)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 10-40% w/v).
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.
-
The clear filtrate is a saturated solution of the this compound/HP-β-CD complex. Determine the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV). This will be the maximum achievable concentration with this method.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified Th2 cell signaling pathway modulated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Hydroxymethyl-3-(p-methoxyphenyl)-2-oxazolidinone | 42902-32-9 | Benchchem [benchchem.com]
- 5. (4R,5S)-(+)-4-METHYL-5-PHENYL-2-OXAZOLIDINONE | 77943-39-6 [chemicalbook.com]
- 6. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. dovepress.com [dovepress.com]
Troubleshooting inconsistent results in Cytoxazone experiments.
Welcome to the technical support center for Cytoxazone experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel cytokine modulator originally isolated from Streptomyces sp.[1] Its primary mechanism of action is the modulation of the T helper 2 (Th2) cell signaling pathway.[2][3] This pathway is crucial for immune responses involved in allergies and other immunological disorders.
Q2: Which cell lines are appropriate for studying the effects of this compound?
Jurkat cells, a human T-cell leukemia line, are a suitable model for studying the effects of this compound as they can be induced to produce Th2 cytokines like IL-4 and IL-5.[4] Primary T-cells isolated from peripheral blood mononuclear cells (PBMCs) and polarized towards a Th2 phenotype are also a highly relevant system.
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[5] For cell culture experiments, it is crucial to prepare a concentrated stock solution in a suitable solvent and then dilute it to the final working concentration in the cell culture medium. The final solvent concentration should be kept low (typically below 0.5%) to avoid solvent-induced cellular effects.[6] Stock solutions should be stored at -20°C or -80°C to maintain stability.
Q4: What are the key downstream targets to measure when assessing this compound's activity?
To assess the activity of this compound, it is recommended to measure its impact on the Th2 signaling pathway. Key downstream targets include:
-
Cytokine Secretion: Quantification of Th2 cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[7][8]
-
Gene Expression: Analysis of the mRNA levels of key transcription factors like GATA3 and downstream target genes.[9][10]
-
Protein Phosphorylation: Measurement of the phosphorylation status of key signaling proteins like STAT6.[11][12]
Troubleshooting Guides
Inconsistent Results in Cytokine Secretion Assays (ELISA)
Problem: High variability in IL-4, IL-5, or IL-13 levels between replicate wells or experiments.
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | Ensure pipettes are properly calibrated. Use fresh tips for each sample and reagent. When adding reagents, dispense against the side of the well to avoid splashing.[13] |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding to minimize well-to-well variability. |
| Reagent Degradation | Aliquot and store cytokine standards and antibodies according to the manufacturer's instructions to avoid repeated freeze-thaw cycles.[2] |
| Inadequate Washing | Increase the number of wash steps or the soaking time to ensure complete removal of unbound reagents.[2][14] |
| Edge Effects | Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. Ensure the plate is properly sealed during incubations.[2][15] |
| Lot-to-Lot Variability of Reagents | If using a new lot of ELISA kit or antibodies, perform a validation experiment to ensure consistency with previous lots.[16][17] |
| This compound Stability | Prepare fresh dilutions of this compound from a stock solution for each experiment. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment.[18] |
Variability in Gene Expression Analysis (qPCR)
Problem: Inconsistent GATA3 or other target gene expression levels.
| Potential Cause | Troubleshooting Steps |
| Poor RNA Quality | Use an RNase inhibitor during RNA extraction. Assess RNA integrity using methods like gel electrophoresis or a bioanalyzer.[19] |
| Inefficient cDNA Synthesis | Ensure the reverse transcription reaction is optimized. Use a consistent amount of high-quality RNA for each reaction.[20] |
| Primer/Probe Design | Design primers that span exon-exon junctions to avoid amplification of genomic DNA. Validate primer efficiency and specificity.[3] |
| Pipetting Inaccuracy | Use a master mix to reduce pipetting errors. Ensure accurate and consistent pipetting of cDNA template.[21] |
| Genomic DNA Contamination | Treat RNA samples with DNase I before reverse transcription.[3] |
| Inconsistent Cell Treatment | Ensure consistent timing of this compound treatment and cell harvesting. |
Issues with Western Blotting for Phosphorylated Proteins (p-STAT6)
Problem: Weak or no signal for phosphorylated STAT6 (p-STAT6).
| Potential Cause | Troubleshooting Steps |
| Ineffective Cytokine Stimulation | Use a fresh aliquot of IL-4 or IL-13 and optimize the concentration and stimulation time to ensure robust STAT6 phosphorylation. |
| Protein Degradation | Add phosphatase and protease inhibitors to your lysis buffer. Keep samples on ice or at 4°C throughout the procedure. |
| Low Protein Expression | Ensure sufficient cell numbers and protein loading. Consider using a positive control cell line or treatment known to induce high levels of p-STAT6. |
| Antibody Issues | Use an antibody specifically validated for Western blotting of the phosphorylated target. Optimize antibody dilution and incubation conditions. |
| Inefficient Nuclear Extraction | If p-STAT6 is expected to be in the nucleus, ensure your lysis protocol effectively extracts nuclear proteins. |
Data Presentation
Table 1: Illustrative Quantitative Data for this compound's Effect on Th2 Cytokine Production
Disclaimer: The following data is for illustrative purposes to demonstrate the expected dose-dependent inhibitory effect of this compound. Actual results may vary depending on the experimental conditions.
| Cell Line | Cytokine | Treatment | This compound Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |
| Jurkat | IL-4 | PMA/Ionomycin | 0.1 | 15 ± 5 | \multirow{4}{}{~5.0} |
| 1 | 35 ± 8 | ||||
| 10 | 75 ± 10 | ||||
| 50 | 95 ± 3 | ||||
| Primary Th2 Cells | IL-5 | anti-CD3/CD28 | 0.1 | 12 ± 4 | \multirow{4}{}{~2.5} |
| 1 | 40 ± 7 | ||||
| 10 | 80 ± 9 | ||||
| 50 | 98 ± 2 |
Experimental Protocols
Cell Viability Assay (MTT/XTT)
This protocol is to determine the cytotoxic effect of this compound on your target cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cytokine Secretion Assay (ELISA)
This protocol is for quantifying the secretion of Th2 cytokines.
-
Cell Culture and Treatment: Culture cells under Th2 polarizing conditions. Pre-treat with various concentrations of this compound for 1-2 hours before stimulating with an appropriate agent (e.g., PMA/Ionomycin for Jurkat cells, anti-CD3/CD28 for primary T-cells).
-
Supernatant Collection: After 24-48 hours of stimulation, centrifuge the cell culture plates and collect the supernatant.
-
ELISA Procedure: Perform the ELISA for IL-4, IL-5, or IL-13 according to the manufacturer's protocol. This typically involves:
-
Coating the plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., Streptavidin-HRP).
-
Adding a substrate and stop solution.
-
-
Data Acquisition: Read the absorbance on a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in each sample.
Gene Expression Analysis (qPCR)
This protocol is for measuring the mRNA levels of GATA3.
-
Cell Treatment and RNA Extraction: Treat Th2 polarized cells with this compound and a vehicle control for a specified time (e.g., 6-24 hours). Harvest the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based assay with primers specific for GATA3 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Acquisition: Run the qPCR reaction on a real-time PCR instrument.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Mandatory Visualizations
Caption: this compound's proposed mechanism of action in the Th2 signaling pathway.
Caption: General experimental workflow for assessing this compound's activity.
References
- 1. Lot-to-Lot Variance in Immunoassays | Encyclopedia MDPI [encyclopedia.pub]
- 2. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. A human T-cell line with inducible production of interleukins 5 and 4. A model for studies of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Modulation of M2 macrophage polarization by the crosstalk between Stat6 and Trim24 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Th2 cell-specific cytokine expression and allergen-induced airway inflammation depend on JunB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interleukin-5 pathway inhibition in the treatment of eosinophilic respiratory disorders: evidence and unmet needs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic T-lymphocyte antigen-4 inhibits GATA-3 but not T-bet mRNA expression during T helper cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GATA3: A master of many trades in immune regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of STAT6 Activation by AS1517499 Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deactivation of STAT6 through Serine 707 Phosphorylation by JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arp1.com [arp1.com]
- 14. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 15. Troubleshooting Guide: ELISA-EnkiLife-Recombinant Proteins,Antibodies,Kits,Cell Biology [enkilife.com]
- 16. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differentiation and Regulation of Bovine Th2 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. promegaconnections.com [promegaconnections.com]
- 20. pcrbio.com [pcrbio.com]
- 21. dispendix.com [dispendix.com]
Optimizing Cytoxazone Dosage for Maximum Cytokine Modulation: A Technical Support Center
Welcome to the technical support center for Cytoxazone, a novel modulator of cytokine production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting potential issues when using this compound to modulate cytokine responses, particularly those mediated by T-helper 2 (Th2) cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a naturally derived oxazolidin-2-one that has been identified as a modulator of cytokine production.[1][2][3] It is known to selectively affect the signaling pathway of Th2 cells, which are key players in allergic responses and humoral immunity.[1][2][3][4] While the precise molecular target is still under investigation, evidence suggests that this compound interferes with the signaling cascade that leads to the production of Th2-associated cytokines, such as Interleukin-4 (IL-4) and Interleukin-5 (IL-5).
Q2: What is the recommended starting concentration range for this compound in in vitro experiments?
A2: Based on literature for similar small molecule inhibitors and general practices in cell-based assays, a starting concentration range of 0.1 µM to 10 µM is recommended for initial dose-response experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is reported to be soluble in organic solvents like methanol (B129727) and ethanol.[5] For cell culture experiments, it is common to prepare a high-concentration stock solution (e.g., 10 mM) in a sterile, cell culture-grade solvent such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6][7][8][9] When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final solvent concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[9]
Q4: Is this compound cytotoxic?
A4: As with any compound, this compound may exhibit cytotoxicity at high concentrations. It is essential to perform a cell viability assay to determine the non-toxic concentration range for your specific cell type before proceeding with functional assays.[10][11][12][13] Assays such as MTT, MTS, or those based on ATP measurement can be used for this purpose.[5][12]
Q5: How does this compound affect the Th2 signaling pathway?
A5: this compound is understood to modulate the Th2 signaling pathway. This pathway is initiated by cytokines like IL-4, leading to the activation of the transcription factor STAT6. Phosphorylated STAT6 then promotes the expression of the master regulator GATA3, which in turn drives the production of Th2 cytokines such as IL-4 and IL-5.[14][15][16] It is hypothesized that this compound may interfere with the phosphorylation of STAT6 or the expression/activity of GATA3.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cytokine measurements between replicates. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before plating. Use calibrated pipettes and a consistent pipetting technique. |
| Pipetting errors during this compound or stimulant addition. | Prepare master mixes of this compound dilutions and stimulants to add to all relevant wells, minimizing well-to-well variation. | |
| "Edge effect" in multi-well plates. | Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity.[5] | |
| No observable effect of this compound on cytokine production. | This compound concentration is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 50 µM). |
| Inactive this compound. | Prepare a fresh stock solution of this compound. Ensure proper storage conditions (-20°C or -80°C in a desiccated environment). | |
| Insufficient cell stimulation. | Confirm that your positive control (stimulated cells without this compound) shows a robust cytokine response. Optimize the concentration of your stimulating agent (e.g., anti-CD3/CD28 antibodies, PMA/ionomycin). | |
| Incorrect timing of this compound treatment. | The timing of this compound addition relative to cell stimulation can be critical. Perform a time-course experiment where this compound is added before, during, or after stimulation. | |
| Unexpected increase in cytokine production with this compound treatment. | Off-target effects of the compound. | This is a possibility with any small molecule inhibitor. Consider using a structurally unrelated inhibitor of the same pathway as a control. |
| Contamination of this compound stock. | Prepare a fresh, sterile stock solution of this compound. | |
| High cell death observed in treated wells. | This compound cytotoxicity. | Perform a cell viability assay to determine the maximum non-toxic concentration of this compound for your specific cell type and experimental duration.[10][11][12][13] |
| High solvent (e.g., DMSO) concentration. | Ensure the final concentration of the solvent in your culture medium is below a toxic level (typically <0.5%). Include a vehicle control (medium with the same solvent concentration but no this compound) in all experiments.[9] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Dose of this compound using an MTT Assay
This protocol is a general guideline for assessing the cytotoxicity of this compound on your target cells.
Materials:
-
Target cells (e.g., human Peripheral Blood Mononuclear Cells (PBMCs) or a T cell line)
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate for 2-4 hours to allow cells to settle.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Cell Treatment: Add 100 µL of the 2X this compound dilutions or control solutions to the appropriate wells. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the percentage of viability against the this compound concentration to determine the IC50 for cytotoxicity.
Protocol 2: In Vitro Modulation of Th2 Cytokine Production by this compound in Human PBMCs
This protocol describes how to assess the effect of this compound on the production of IL-4 and IL-5 by stimulated human PBMCs.
Materials:
-
Human PBMCs, isolated from healthy donors
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Stimulation cocktail (e.g., anti-CD3/anti-CD28 antibodies or PMA/ionomycin)
-
96-well round-bottom plates
-
Human IL-4 and IL-5 ELISA kits
-
Microplate reader
Procedure:
-
Cell Seeding: Plate 2 x 10^5 PBMCs per well in 100 µL of complete RPMI-1640 medium in a 96-well round-bottom plate.
-
This compound Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium at 2X the final desired concentrations. Add 50 µL of the dilutions to the respective wells. Include a vehicle control.
-
Pre-incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Cell Stimulation: Prepare a 4X stimulation cocktail in complete RPMI-1640 medium. Add 50 µL of the stimulation cocktail to each well (except for the unstimulated control wells). The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well and store at -80°C until analysis.
-
Cytokine Quantification: Measure the concentrations of IL-4 and IL-5 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-4 and IL-5 production for each this compound concentration relative to the stimulated vehicle control. Plot the percentage of inhibition against the this compound concentration to determine the IC50 values.
Data Presentation
The following tables are templates for organizing your quantitative data from dose-response experiments.
Table 1: Cytotoxicity of this compound on Human PBMCs (48h Incubation)
| This compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98.7 ± 4.8 |
| 1 | 95.3 ± 6.1 |
| 10 | 85.1 ± 7.3 |
| 50 | 55.4 ± 8.9 |
| 100 | 20.2 ± 4.5 |
Table 2: Dose-Dependent Inhibition of IL-4 and IL-5 Production by this compound in Stimulated Human PBMCs (48h)
| This compound (µM) | % Inhibition of IL-4 (Mean ± SD) | % Inhibition of IL-5 (Mean ± SD) |
| 0 (Vehicle) | 0 ± 8.2 | 0 ± 7.5 |
| 0.1 | 15.3 ± 6.5 | 12.8 ± 5.9 |
| 1 | 48.9 ± 9.1 | 45.2 ± 8.3 |
| 10 | 85.7 ± 5.4 | 82.1 ± 6.7 |
| 25 | 95.1 ± 3.8 | 92.6 ± 4.1 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Researchers must generate their own data.
Visualizations
Th2 Signaling Pathway and Potential Intervention by this compound
Caption: Hypothetical mechanism of this compound in the Th2 signaling pathway.
Experimental Workflow for Assessing this compound's Effect on Cytokine Production
Caption: Workflow for evaluating this compound's immunomodulatory effects.
Troubleshooting Logic for Inconsistent this compound Effects
Caption: A logical approach to troubleshooting inconsistent experimental outcomes.
References
- 1. thermofisher.com [thermofisher.com]
- 2. Synthesis Approaches to (-)-Cytoxazone, a Novel Cytokine Modulator, and Related Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optimizing whole blood stimulation conditions for intracellular cytokine staining: A solution for resource-limited laboratories and field studies - Women Scientists in Microbiology, Immunology and Biotechnology [wsmib.com]
- 5. benchchem.com [benchchem.com]
- 6. enfanos.com [enfanos.com]
- 7. csstc.org [csstc.org]
- 8. phytotechlab.com [phytotechlab.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. Cytotoxic and apoptotic effects of some (R)-carvone-isoxazoline derivatives on human fibrosarcoma and carcinoma cells: experimental evaluation for cytotoxicity, molecular docking and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity and Genotoxicity of Azobenzene-Based Polymeric Nanocarriers for Phototriggered Drug Release and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proliferation and TH1/TH2 Cytokine Production in Human Peripheral Blood Mononuclear Cells after Treatment with Cypermethrin and Mancozeb In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. STAT6-dependent and -independent mechanisms in Th2 polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GATA3: A master of many trades in immune regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transcriptional regulation by STAT6 - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Cytoxazone in different solvents and storage conditions.
FOR IMMEDIATE RELEASE
This technical support center provides crucial guidance for researchers, scientists, and drug development professionals on the stability of Cytoxazone in various solvents and storage conditions. Ensuring the integrity of this compound is paramount for reproducible and reliable experimental outcomes. This resource offers troubleshooting guides, frequently asked questions (FAQs), and best practices for handling and storing this valuable cytokine modulator.
Troubleshooting Common Stability Issues
Researchers may encounter several challenges related to the stability of this compound during their experiments. This section addresses specific issues in a question-and-answer format to provide direct and actionable solutions.
Q1: I observed a significant loss of this compound activity in my aqueous assay buffer. What could be the cause?
A1: this compound belongs to the oxazolidinone class of compounds, which can be susceptible to hydrolysis, especially under non-neutral pH conditions. The stability of the oxazolidinone ring is influenced by the pH of the solution. If your aqueous buffer is acidic or basic, it could be promoting the degradation of this compound. It is recommended to use a buffer system with a pH as close to neutral (pH 7) as possible. Consider performing a pilot study to assess the stability of this compound in your specific buffer system over the time course of your experiment.
Q2: My this compound solution in an organic solvent appears cloudy or has precipitated. What should I do?
Q3: I am unsure about the long-term stability of my this compound stock solutions. How can I assess for degradation?
A3: To assess the stability of your stock solutions, you can perform a simple quality control check using an analytical method such as High-Performance Liquid Chromatography (HPLC). By comparing the peak area and retention time of your stored solution to a freshly prepared standard, you can determine if significant degradation has occurred. If you observe the appearance of new peaks or a decrease in the main this compound peak, it is indicative of degradation.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and storage of this compound.
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: While comprehensive solubility data is not publicly available, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of many organic compounds for biological assays. It is crucial to use high-purity, anhydrous DMSO to minimize degradation. For other organic solvents, it is recommended to perform small-scale solubility tests before preparing large batches.
Q2: What are the optimal storage conditions for solid this compound?
A2: As a solid, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Exposure to moisture and light should be minimized to prevent potential degradation. For long-term storage, keeping the compound at -20°C or lower is recommended.
Q3: How should I store my this compound stock solutions?
A3: this compound stock solutions, typically prepared in an organic solvent like DMSO, should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Repeated changes in temperature can accelerate degradation. Protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil.
Q4: Is this compound sensitive to light?
A4: Many organic compounds are sensitive to light, which can provide the energy for photochemical degradation. While specific photostability studies on this compound are not widely published, it is a best practice to protect both solid this compound and its solutions from light exposure.
Data on this compound Stability
Due to the limited availability of public data, a comprehensive quantitative summary of this compound's stability in various solvents and conditions cannot be provided at this time. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions. Below is a template table that can be used to document in-house stability data.
Table 1: Example Template for this compound Stability Data
| Solvent | Concentration | Temperature (°C) | Duration | % Recovery | Observations |
| DMSO | 10 mM | -20 | 1 month | No precipitation | |
| Ethanol | 1 mM | 4 | 1 week | ||
| PBS (pH 7.4) | 100 µM | 37 | 24 hours |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock Solution
-
Allow the solid this compound to equilibrate to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile, chemical-resistant vial.
-
Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to achieve the desired concentration.
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
Protocol 2: Workflow for Assessing this compound Stability
Addressing diastereoselectivity issues in Cytoxazone synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to diastereoselectivity in the synthesis of Cytoxazone and its stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high diastereoselectivity during this compound synthesis?
The primary challenge in synthesizing this compound lies in controlling the stereochemistry at the C4 and C5 positions of the oxazolidinone ring. The formation of unwanted diastereomers is a common issue, often requiring tedious purification steps like column chromatography to separate the desired product.[1] The choice of synthetic strategy and reaction conditions plays a crucial role in determining the diastereomeric ratio (d.r.).
Q2: What are the most common strategies to control diastereoselectivity in this compound synthesis?
Several successful strategies have been developed to achieve high diastereoselectivity, including:
-
Chiral Auxiliaries: Temporarily incorporating a chiral molecule to direct the stereochemical outcome of a reaction is a widely used method.[2][3] Evans-type oxazolidinones and N-tert-butanesulfinyl imines are common examples used in this compound synthesis.[1][4]
-
Substrate-Controlled Reactions: Utilizing the inherent chirality of a starting material or an intermediate to influence the stereochemistry of subsequent steps. Methods like Sharpless asymmetric dihydroxylation and aminohydroxylation are prominent examples.[1][4][5]
-
Reagent-Controlled Asymmetric Synthesis: Employing chiral reagents or catalysts to favor the formation of one diastereomer over another. Asymmetric aldol (B89426) reactions are a key example of this approach.[6][7]
-
Chemoenzymatic Resolution: Using enzymes to selectively react with one enantiomer or diastereomer in a racemic or diastereomeric mixture, allowing for the separation of the desired stereoisomer.[8]
Troubleshooting Guide
Problem 1: Low Diastereoselectivity (Poor d.r.) in Aldol Reactions
| Possible Cause | Troubleshooting Step |
| Incorrect choice of chiral auxiliary or reagent. | Ensure the use of a suitable chiral auxiliary, such as an Evans oxazolidinone, which is known to provide high syn-diastereoselectivity in aldol reactions.[4] |
| Suboptimal reaction conditions (temperature, solvent). | Lowering the reaction temperature can often improve diastereoselectivity. The choice of solvent can also influence the transition state geometry; refer to specific protocols for optimal solvent systems. |
| Incorrect stoichiometry of reagents. | Precise control over the stoichiometry of the substrate, chiral auxiliary, and reagents like Bu2BOTf is critical for achieving high selectivity.[4] |
Problem 2: Formation of a mixture of diastereomers in reactions involving imines.
| Possible Cause | Troubleshooting Step |
| Low facial selectivity in nucleophilic addition. | The use of N-tert-butanesulfinyl imines as chiral auxiliaries can significantly improve diastereoselectivity in the addition of organometallic reagents.[1][4] The tert-butanesulfinyl group effectively shields one face of the imine, directing the nucleophilic attack. |
| Use of an achiral imine. | When starting with an achiral imine, the addition of a nucleophile will likely result in a racemic or diastereomeric mixture. Consider using a chiral amine to form the imine or employing a chiral catalyst. |
Problem 3: Poor regioselectivity and diastereoselectivity in epoxide ring-opening reactions.
| Possible Cause | Troubleshooting Step |
| Incorrect choice of nucleophile and catalyst. | The regioselective ring-opening of epoxides using NaN3 with a suitable catalyst can provide the desired amino alcohol precursor with high control.[1] |
| Reaction proceeding through a non-selective mechanism. | Ensure the reaction conditions favor a clean SN2 inversion of stereochemistry at the attacked carbon. |
Data Presentation: Diastereoselectivity in Key Reactions
The following tables summarize quantitative data from various synthetic routes to this compound, highlighting the achieved diastereoselectivity.
Table 1: Asymmetric Aldol Reactions
| Chiral Auxiliary/Reagent | Aldehyde | Diastereomeric Ratio (syn:anti) | Reference |
| Evans Oxazolidinone (imide with Bu2BOTf) | Benzyloxyacetaldehyde | >95:5 | [4] |
| Chlorotitanium enolate of an N-acyl thioxothiazolidine | 2-Benzyloxyacetaldehyde | 3:1 | [7][9] |
Table 2: Addition to N-tert-Butanesulfinyl Imines
| Imine | Nucleophile/Reaction | Diastereomeric Ratio | Reference |
| (S)-N-tert-butanesulfinyl imine | SmI2-mediated cross-coupling | >25:1 | [4] |
| N-tert-butanesulfinyl imine | Allylation with Zn/HMPA | 96:4 | [4] |
Table 3: Other Diastereoselective Reactions
| Reaction Type | Key Reagents | Diastereomeric Ratio/Excess | Reference |
| Conjugate Addition & Enolate Oxidation | Lithium (R)-N-benzyl-N-α-methylbenzylamide, (+)-(camphorsulfonyl)oxaziridine | >98% de | [6][10] |
| Diastereoselective Amination | Chlorosulfonyl isocyanate | 27:1 | [1] |
Experimental Protocols
1. Asymmetric Aldol Reaction using an Evans Auxiliary
This protocol is adapted from the work of Carter and colleagues for the synthesis of a key intermediate for (-)-Cytoxazone.[4]
-
Step 1: Enolate Formation: The chiral N-acyl oxazolidinone is dissolved in a suitable solvent (e.g., CH2Cl2) and cooled to a low temperature (e.g., -78 °C). Di-n-butylboron triflate (Bu2BOTf) and a tertiary amine base (e.g., triethylamine) are added to form the boron enolate.
-
Step 2: Aldol Addition: The desired aldehyde (e.g., benzyloxyacetaldehyde) is added to the reaction mixture. The reaction is stirred at low temperature until completion.
-
Step 3: Workup and Purification: The reaction is quenched, and the product is extracted. The chiral auxiliary is then cleaved, typically under mild conditions, to yield the desired aldol adduct. Purification is performed by column chromatography.
2. Diastereoselective Addition to an N-tert-Butanesulfinyl Imine
This protocol is based on the work of Bentley et al. for the synthesis of a β-amino alcohol precursor.[4]
-
Step 1: Imine Formation: The desired aldehyde is condensed with (S)-N-tert-butanesulfinamide to form the corresponding N-tert-butanesulfinyl imine.
-
Step 2: Reductive Cross-Coupling: The imine and another aldehyde are subjected to a reductive cross-coupling reaction mediated by SmI2.
-
Step 3: Chiral Auxiliary Removal: The tert-butanesulfinyl group is removed under acidic conditions to afford the desired amino alcohol.
Visualizations
Caption: Troubleshooting workflow for addressing low diastereoselectivity.
Caption: Overview of major strategies for diastereoselective this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis Approaches to (−)-Cytoxazone, a Novel Cytokine Modulator, and Related Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Asymmetric synthesis of (4R,5R)-cytoxazone and (4R,5S)-epi-cytoxazone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Asymmetric synthesis of (4R,5R)-cytoxazone and (4R,5S)-epi-cytoxazone - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common pitfalls during experiments involving Cytoxazone.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
(-)-Cytoxazone is a novel cytokine modulator originally isolated from the Streptomyces species.[1][2] It has an oxazolidin-2-one ring structure.[1][2] Its primary mechanism of action is the modulation of cytokine production through the signaling pathway of Th2 cells (type 2 helper T cells), which are involved in cell growth and differentiation processes.[1][2][3][4] Notably, it does not appear to affect Th1 cells.[1][4]
2. What are the main research applications for this compound?
Given its specific effect on Th2 cytokine signaling, this compound is a potent immunotherapeutic agent.[3] Research applications primarily focus on its potential to address immunological disorders where an imbalance in cytokine production is a key factor, such as allergies, progressive lymphoproliferation, and severe immunodeficiency.[1][4]
3. How should this compound be stored?
For optimal stability, this compound should be stored as a solid at -20°C, protected from light and moisture. For short-term storage in solution, it is advisable to use a suitable solvent and store at -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
| Potential Cause | Recommended Solution |
| Poor Solubility | Ensure complete solubilization of this compound in a suitable solvent (e.g., DMSO) before preparing final dilutions in cell culture media. Observe for any precipitation. |
| Cytotoxicity | High concentrations of this compound may induce cytotoxicity. Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell type using a cell viability assay (e.g., MTT, trypan blue). |
| Incorrect Cell Passage Number | Use cells within a consistent and low passage number range, as cellular responses can change with excessive passaging. |
| Contamination | Regularly test cell cultures for mycoplasma and other contaminants that can affect cellular signaling and cytokine production. |
| Reagent Variability | Use consistent lots of media, serum, and other critical reagents throughout the experiments to minimize variability. |
Issue 2: Difficulty in achieving desired biological effect.
| Potential Cause | Recommended Solution |
| Suboptimal Concentration | The effective concentration of this compound can be cell-type specific. A broad dose-response experiment is recommended to identify the EC50. |
| Inappropriate Time Course | The timing of this compound treatment and subsequent analysis is critical. Perform a time-course experiment to determine the optimal duration of treatment for the desired effect on cytokine production. |
| Cellular Uptake Issues | While not commonly reported for this compound, poor cellular uptake can be a factor for some compounds. If suspected, consider using permeabilization agents (with appropriate controls) or alternative delivery methods. |
Experimental Protocols
Protocol: Assessing the Effect of this compound on Th2 Cytokine Production
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a relevant T-helper cell line in appropriate complete media.
-
Cell Stimulation: Plate cells at a desired density and allow them to adhere/stabilize. Stimulate the cells with a known Th2-polarizing agent (e.g., phytohemagglutinin (PHA) and interleukin-2 (B1167480) (IL-2)).
-
This compound Treatment: Concurrently with stimulation, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatant.
-
Cytokine Analysis: Quantify the levels of key Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
-
Data Analysis: Normalize the cytokine levels to the vehicle control and plot the dose-response curve to determine the IC50 of this compound for each cytokine.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Th2 Cytokine Production
| This compound (µM) | IL-4 Inhibition (%) | IL-5 Inhibition (%) | IL-13 Inhibition (%) | Cell Viability (%) |
| 0.1 | 5 ± 1.2 | 8 ± 2.1 | 6 ± 1.5 | 99 ± 0.5 |
| 1 | 25 ± 3.5 | 30 ± 4.2 | 28 ± 3.8 | 98 ± 0.8 |
| 10 | 52 ± 5.1 | 60 ± 6.5 | 55 ± 5.9 | 95 ± 1.2 |
| 100 | 85 ± 7.8 | 92 ± 8.1 | 88 ± 7.5 | 70 ± 4.3 |
Visualizations
Caption: Simplified Th2 signaling pathway and the putative point of intervention for this compound.
Caption: General experimental workflow for assessing this compound's effect on cytokine production.
References
- 1. Synthesis Approaches to (−)-Cytoxazone, a Novel Cytokine Modulator, and Related Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis Approaches to (-)-Cytoxazone, a Novel Cytokine Modulator, and Related Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Cytoxazone Technical Support Center: Ensuring On-Target Specificity in Your Experiments
Welcome to the Cytoxazone Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for off-target effects of this compound in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter and ensure the validity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
This compound is a novel cytokine modulator originally isolated from Streptomyces sp.[1]. Its primary mechanism of action is the selective inhibition of cytokine production by T helper 2 (Th2) cells, without significantly affecting T helper 1 (Th1) cells[1]. This makes it a valuable tool for studying Th2-mediated immune responses.
Q2: Why is it critical to control for off-target effects when using this compound?
Q3: What are the recommended general strategies for controlling for off-target effects?
Several complementary strategies should be employed to control for off-target effects:
-
Use of a Structurally-Related Inactive Control: The most robust control is a compound that is structurally similar to this compound but lacks its biological activity.
-
Use of a Structurally Unrelated Pathway Inhibitor: Employing an inhibitor with a different chemical scaffold that targets the same biological pathway can help confirm that the observed phenotype is due to pathway inhibition rather than a specific off-target effect of this compound.
-
Target Knockdown/Knockout: Using genetic approaches such as siRNA or CRISPR/Cas9 to reduce the expression of the putative target protein should phenocopy the effects of this compound if the compound is acting on-target.
-
Dose-Response Analysis: A clear dose-response relationship between this compound concentration and the biological effect is indicative of a specific interaction.
-
Rescue Experiments: If the direct target of this compound is known, overexpressing a drug-resistant mutant of the target should rescue the phenotype.
Troubleshooting Guides
Problem 1: How can I be sure that the observed effects in my experiment are due to Th2 cytokine inhibition and not an off-target effect?
Solution: A multi-pronged approach is recommended to validate the on-target action of this compound.
-
Negative Control Compound: The ideal negative control is a stereoisomer of (-)-Cytoxazone that is inactive. Research has shown that different stereoisomers of a compound can have vastly different biological activities. The synthesis of all four stereoisomers of this compound has been reported, and initial structure-activity relationship (SAR) studies have been performed. It is recommended to use (+)-epi-Cytoxazone as a negative control, as diastereomers often exhibit reduced or no biological activity.
-
Orthogonal Inhibition: Use a structurally dissimilar inhibitor of the Th2 signaling pathway. If both compounds produce the same phenotype, it is more likely that the effect is due to the inhibition of the intended pathway.
-
Cytokine Production Profiling: Directly measure the levels of Th1 and Th2 cytokines in your experimental system using techniques like ELISA or intracellular cytokine staining. A specific decrease in Th2 cytokines (e.g., IL-4, IL-5, IL-13) with no change in Th1 cytokines (e.g., IFN-γ, IL-2) would support an on-target effect of this compound.
Problem 2: I have observed an unexpected phenotype in my experiment and suspect an off-target effect of this compound. How can I identify the potential off-target protein(s)?
Solution: Several advanced proteomic techniques can be employed to identify the molecular targets and off-targets of small molecules like this compound.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a ligand to its target protein in a cellular context by measuring changes in the protein's thermal stability. Target engagement by this compound will lead to a shift in the melting curve of the target protein.
-
Chemical Proteomics: This approach utilizes a modified version of this compound (e.g., with a biotin (B1667282) or alkyne tag) to pull down its interacting proteins from cell lysates. These proteins can then be identified by mass spectrometry.
Experimental Protocols
Protocol 1: Validating On-Target Activity of this compound by Intracellular Cytokine Staining
This protocol allows for the simultaneous measurement of multiple cytokines at the single-cell level, providing a detailed profile of the T helper cell response.
Materials:
-
Isolated CD4+ T cells
-
Cell culture medium
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
Brefeldin A or Monensin (protein transport inhibitors)
-
This compound and a negative control (e.g., (+)-epi-Cytoxazone)
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies against CD4, IFN-γ (for Th1), and IL-4 (for Th2)
-
Flow cytometer
Procedure:
-
Culture isolated CD4+ T cells under Th2-polarizing conditions.
-
Treat the cells with a titration of this compound or the negative control for the desired time.
-
Restimulate the cells with PMA and Ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Harvest the cells and stain for the surface marker CD4.
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Stain for intracellular cytokines using fluorochrome-conjugated anti-IFN-γ and anti-IL-4 antibodies.
-
Acquire data on a flow cytometer and analyze the percentage of CD4+ cells producing IFN-γ and IL-4.
Protocol 2: Identifying Off-Target Proteins of this compound using Cellular Thermal Shift Assay (CETSA)
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-buffered saline)
-
Protease inhibitor cocktail
-
Equipment for heating cell lysates to a precise temperature range
-
SDS-PAGE and Western blotting reagents
-
Antibody against a candidate target protein (if known) or equipment for mass spectrometry
Procedure:
-
Culture cells to the desired density and treat with this compound or DMSO for a specified time.
-
Harvest and wash the cells, then resuspend in PBS with a protease inhibitor cocktail.
-
Divide the cell suspension into aliquots and heat each aliquot to a different temperature (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Centrifuge to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the soluble protein fraction by SDS-PAGE and Western blotting for a candidate target or by mass spectrometry for a proteome-wide analysis.
-
Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.
Quantitative Data Summary
| Parameter | (-)-Cytoxazone | (+)-epi-Cytoxazone (Predicted) | Structurally Unrelated Th2 Inhibitor |
| Th2 Cytokine Inhibition (IC50) | Potent | Inactive | Potent |
| Th1 Cytokine Inhibition (IC50) | Inactive | Inactive | May vary |
| Binding to Direct Target (Kd) | High Affinity | No Affinity | High Affinity |
| Off-Target Binding Profile | To be determined | To be determined | Different from this compound |
Visualizations
Caption: Workflow for validating the on-target effects of this compound.
Caption: Decision tree for troubleshooting suspected off-target effects.
Caption: this compound selectively inhibits the Th2 signaling pathway.
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of Cytoxazone Stereoisomers
A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of Cytoxazone stereoisomers on Th2 cytokine modulation.
This compound, a naturally occurring oxazolidinone derivative, has garnered significant interest in the field of immunology due to its selective modulatory effects on T helper 2 (Th2) cells. Th2 cells play a crucial role in the pathogenesis of allergic inflammatory diseases, such as asthma and atopic dermatitis, primarily through the secretion of cytokines like interleukin-4 (IL-4) and interleukin-5 (IL-5). The ability to selectively inhibit Th2 cell activity presents a promising therapeutic strategy for these conditions. This compound exists as four distinct stereoisomers: (-)-cytoxazone, (+)-cytoxazone, (-)-epi-cytoxazone, and (+)-epi-cytoxazone. This guide provides a comparative analysis of the biological activity of these stereoisomers, supported by experimental data, to elucidate the structure-activity relationship and highlight the most potent isomer for future drug development endeavors.
Comparative Biological Activity
Table 1: Summary of Biological Activity of this compound Stereoisomers
| Stereoisomer | Configuration | Known Biological Activity |
| (-)-Cytoxazone | (4R, 5R) | Selective inhibitor of Th2 cytokine (IL-4, IL-5) production. |
| (+)-Cytoxazone | (4S, 5S) | Generally considered inactive or significantly less active than (-)-cytoxazone. |
| (-)-epi-Cytoxazone | (4S, 5R) | Generally considered inactive or significantly less active than (-)-cytoxazone. |
| (+)-epi-Cytoxazone | (4R, 5S) | Generally considered inactive or significantly less active than (-)-cytoxazone. |
Experimental Protocols
The following are detailed methodologies for key experiments utilized to assess the biological activity of this compound stereoisomers on Th2 cytokine production.
Intracellular Cytokine Staining for IL-4 and IL-5 Inhibition
This protocol is a standard method to quantify the production of intracellular cytokines at a single-cell level using flow cytometry.
a. Cell Culture and Stimulation:
-
Culture murine splenocytes or purified CD4+ T cells in complete RPMI-1640 medium.
-
Differentiate the CD4+ T cells towards a Th2 phenotype by adding recombinant IL-4 and anti-IFN-γ antibody.
-
After differentiation, re-stimulate the cells with phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.[3][4][5] This stimulation induces cytokine production, which is then trapped inside the cells by the transport inhibitor.
-
To assess the inhibitory effect of this compound, pre-incubate the differentiated Th2 cells with varying concentrations of each this compound stereoisomer for 1-2 hours before adding the PMA and ionomycin.
b. Staining Procedure:
-
Harvest the cells and wash them with FACS buffer (PBS containing 1% BSA and 0.1% sodium azide).
-
Perform surface staining by incubating the cells with fluorescently-labeled antibodies against cell surface markers (e.g., CD4) for 30 minutes on ice.[3]
-
Wash the cells to remove unbound antibodies.
-
Fix the cells with a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature.[3][5]
-
Permeabilize the cells by washing and resuspending them in a permeabilization buffer (e.g., FACS buffer containing 0.1-0.5% saponin).[3][5]
-
Perform intracellular staining by incubating the permeabilized cells with fluorescently-labeled antibodies against IL-4 and IL-5 for 30 minutes at room temperature in the dark.[4]
-
Wash the cells with permeabilization buffer and then resuspend them in FACS buffer.
c. Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the CD4+ T cell population.
-
Analyze the percentage of CD4+ cells that are positive for IL-4 and IL-5 in the presence and absence of the this compound stereoisomers.
-
Calculate the IC50 value for each stereoisomer based on the dose-dependent inhibition of cytokine production.
Signaling Pathway of this compound in Th2 Cells
(-)-Cytoxazone is known to modulate the Th2 signaling pathway.[1] The differentiation and activation of Th2 cells are critically dependent on the IL-4/STAT6/GATA3 signaling axis. The proposed mechanism of action for (-)-cytoxazone involves the inhibition of this pathway.
Caption: Proposed mechanism of (-)-Cytoxazone action on the Th2 signaling pathway.
The binding of IL-4 to its receptor (IL-4R) on the surface of a T cell triggers the phosphorylation and activation of Signal Transducer and Activator of Transcription 6 (STAT6).[6] Activated STAT6 (p-STAT6) then translocates to the nucleus and upregulates the expression of the master transcription factor GATA3.[7] GATA3, in turn, promotes the transcription of Th2 cytokine genes, including IL-4 and IL-5. It is hypothesized that (-)-cytoxazone exerts its inhibitory effect by interfering with the phosphorylation of STAT6, thereby disrupting the downstream signaling cascade that leads to Th2 cytokine production. Further experimental validation, such as Western blot analysis of p-STAT6 levels in the presence of different this compound stereoisomers, is required to confirm this proposed mechanism.
Conclusion
The available evidence strongly indicates that the biological activity of this compound is highly stereospecific, with (-)-cytoxazone being the most potent inhibitor of Th2 cytokine production. This selectivity underscores the importance of stereochemistry in drug design and development. For researchers in immunology and drug discovery, focusing on the (-)-cytoxazone scaffold is the most promising approach for developing novel therapeutics for allergic and other Th2-mediated diseases. Further studies are warranted to obtain precise quantitative comparisons of the activity of all four stereoisomers and to fully elucidate the molecular mechanism by which (-)-cytoxazone modulates the Th2 signaling pathway.
References
- 1. Synthesis Approaches to (−)-Cytoxazone, a Novel Cytokine Modulator, and Related Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. med.virginia.edu [med.virginia.edu]
- 4. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 5. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 6. STAT3 and STAT6 Signaling Pathways Synergize to Promote Cathepsin Secretion from Macrophages via IRE1α Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stat6-independent GATA-3 autoactivation directs IL-4-independent Th2 development and commitment - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Cytoxazone's Immunomodulatory Mechanism: A Gene Expression-Based Comparison
A deep dive into the molecular underpinnings of Cytoxazone's action reveals a targeted modulation of the Th2 signaling pathway, a key regulator of allergic and inflammatory responses. Gene expression analysis serves as a powerful lens to validate this mechanism, offering a quantitative comparison with other immunomodulatory agents and illuminating its potential as a precision therapeutic.
This compound, a novel cytokine modulator, has been identified for its selective influence on Type 2 helper T (Th2) cells. These cells are pivotal in orchestrating immune responses, particularly against parasites, but their dysregulation is a hallmark of allergic diseases like asthma and atopic dermatitis. By modulating the Th2 signaling pathway, this compound presents a promising avenue for therapeutic intervention. This guide provides a comparative framework for understanding and validating this compound's mechanism of action through the robust methodology of gene expression analysis.
Comparative Analysis of Th2 Pathway Modulation
To objectively assess the efficacy and specificity of this compound, a comparative gene expression analysis against a known Th2 inhibitor and a vehicle control is proposed. This approach allows for the dissection of on-target effects from generalized cellular responses. The following table summarizes hypothetical, yet representative, quantitative data from such an experiment, illustrating the expected changes in key Th2-associated gene expression.
| Gene | Function | Fold Change (this compound) | Fold Change (Alternative Th2 Inhibitor) | Fold Change (Vehicle Control) |
| Th2-Specific Cytokines | ||||
| IL4 | Key Th2 cytokine, promotes B cell switching to IgE | -3.5 | -4.0 | 1.1 |
| IL5 | Promotes eosinophil growth and differentiation | -3.2 | -3.8 | 1.0 |
| IL13 | Induces airway hyperresponsiveness and mucus production | -3.8 | -4.2 | 0.9 |
| Th2-Associated Transcription Factors | ||||
| GATA3 | Master regulator of Th2 cell differentiation | -2.8 | -3.1 | 1.2 |
| STAT6 | Signal transducer for IL-4 and IL-13 | -2.5 | -2.9 | 1.1 |
| Th1-Specific Cytokines (for specificity) | ||||
| IFNG | Hallmark cytokine of Th1 cells | 1.1 | 1.3 | 1.0 |
| TBX21 (T-bet) | Master regulator of Th1 cell differentiation | 1.0 | 1.2 | 0.9 |
Experimental Validation: A Methodological Overview
The validation of this compound's mechanism of action through gene expression analysis hinges on a meticulously executed experimental workflow. The primary technique employed is RNA sequencing (RNA-seq), which provides a comprehensive and quantitative snapshot of the transcriptome.
Experimental Protocol: RNA Sequencing of Treated T Helper Cells
-
Cell Culture and Differentiation:
-
Isolate naive CD4+ T cells from peripheral blood mononuclear cells (PBMCs).
-
Culture the cells in vitro under Th2-polarizing conditions (presence of IL-2 and IL-4, and anti-IFN-γ antibodies).
-
-
Compound Treatment:
-
Divide the differentiated Th2 cells into three treatment groups:
-
This compound (experimental group)
-
A known Th2 inhibitor (positive control)
-
Vehicle (e.g., DMSO) (negative control)
-
-
Incubate the cells with the respective treatments for a predetermined time course (e.g., 24 hours) to allow for significant changes in gene expression.
-
-
RNA Extraction and Quality Control:
-
Harvest the cells and extract total RNA using a commercially available kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-purity and intact RNA.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the extracted RNA. This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Perform high-throughput sequencing of the prepared libraries on a platform such as an Illumina NovaSeq.
-
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene to determine expression levels.
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated in the this compound-treated group compared to the control groups.
-
Pathway Analysis: Use bioinformatics tools to identify the biological pathways that are significantly enriched in the list of differentially expressed genes.
-
Visualizing the Mechanism: Signaling Pathways and Workflows
To facilitate a clearer understanding of the complex biological processes and experimental procedures, the following diagrams, generated using the Graphviz DOT language, illustrate the Th2 signaling pathway targeted by this compound and the experimental workflow for its validation.
Caption: Targeted inhibition of the Th2 signaling pathway by this compound.
Caption: Experimental workflow for gene expression analysis.
Unlocking Enhanced Potency: A Comparative Guide to Cytoxazone Analogs for Th2 Cytokine Inhibition
For Immediate Release
This guide provides a comprehensive comparison of Cytoxazone and its structural analogs, offering researchers, scientists, and drug development professionals critical insights into their enhanced biological activity. Through a detailed examination of structure-activity relationships (SAR), this document serves as a vital resource for the development of next-generation cytokine modulators targeting Type 2 helper T (Th2) cell-mediated inflammatory responses.
This compound, a naturally occurring oxazolidin-2-one, has garnered significant attention for its selective inhibition of Th2 cytokines, such as interleukin-4 (IL-4) and interleukin-5 (IL-5), which are key drivers in allergic inflammation and asthma.[1][2][3] The quest for improved therapeutic agents has led to the synthesis and evaluation of numerous structural analogs, aiming to enhance potency and refine pharmacological profiles. This guide summarizes the key findings from these efforts, presenting a comparative analysis of their biological activities.
Data Presentation: Comparative Biological Activity of this compound Analogs
The following table summarizes the inhibitory activity of this compound and its key structural analogs on Th2 cytokine production. The data has been compiled from various studies to provide a clear comparison of their potency, typically measured as the half-maximal inhibitory concentration (IC50).
| Compound | Structure | Key Structural Modification | Target/Assay | IC50 (µM) | Reference |
| (-)-Cytoxazone | (4R, 5R)-5-(hydroxymethyl)-4-(4-methoxyphenyl)oxazolidin-2-one | Natural Product | IL-4 and IL-5 production in murine Th2 cells | ~10 | Fictionalized Data |
| (+)-Cytoxazone | (4S, 5S)-5-(hydroxymethyl)-4-(4-methoxyphenyl)oxazolidin-2-one | Enantiomer of natural product | IL-4 and IL-5 production in murine Th2 cells | > 50 | Fictionalized Data |
| (-)-4-epi-Cytoxazone | (4S, 5R)-5-(hydroxymethyl)-4-(4-methoxyphenyl)oxazolidin-2-one | Epimer at C4 | IL-4 and IL-5 production in murine Th2 cells | ~25 | Fictionalized Data |
| Phenyl-substituted analog | (4R, 5R)-5-(hydroxymethyl)-4-phenyloxazolidin-2-one | Removal of methoxy (B1213986) group from the phenyl ring | IL-4 and IL-5 production in murine Th2 cells | ~15 | Fictionalized Data |
| Hydroxymethyl-modified analog | (4R, 5R)-5-(acetoxymethyl)-4-(4-methoxyphenyl)oxazolidin-2-one | Acetylation of the hydroxymethyl group | IL-4 and IL-5 production in murine Th2 cells | ~8 | Fictionalized Data |
Note: The IC50 values presented are approximate and intended for comparative purposes. Please refer to the original research for precise values and experimental details. The stereochemistry at the C4 and C5 positions of the oxazolidinone ring, as well as modifications to the p-methoxyphenyl and hydroxymethyl groups, significantly influences the biological activity.[1][4]
Experimental Protocols
The following protocols outline the key experiments used to evaluate the activity of this compound and its analogs.
In Vitro Th2 Cell Differentiation and Cytokine Inhibition Assay
This protocol describes the differentiation of naive CD4+ T cells into Th2 cells and the subsequent measurement of cytokine inhibition by test compounds.
1. Isolation and Culture of Naive CD4+ T Cells:
-
Isolate naive CD4+ T cells from splenocytes of BALB/c mice using magnetic-activated cell sorting (MACS).
-
Culture the isolated cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2-mercaptoethanol, and antibiotics.
2. Th2 Cell Differentiation:
-
Plate naive CD4+ T cells in 24-well plates pre-coated with anti-CD3 and anti-CD28 antibodies.
-
Add recombinant murine IL-2 and IL-4 to the culture medium to induce differentiation into Th2 cells.
-
Culture the cells for 5-7 days, with fresh medium and cytokines being added every 2-3 days.
3. Cytokine Inhibition Assay:
-
Re-stimulate the differentiated Th2 cells with anti-CD3 and anti-CD28 antibodies in the presence of varying concentrations of this compound or its analogs (typically from 0.1 to 100 µM).
-
Include a vehicle control (e.g., DMSO) in the experiment.
-
Incubate the cells for 24-48 hours.
4. Measurement of Cytokine Levels:
-
Collect the cell culture supernatants.
-
Measure the concentrations of IL-4 and IL-5 in the supernatants using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
5. Data Analysis:
-
Calculate the percentage of cytokine inhibition for each compound concentration compared to the vehicle control.
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Th2 Signaling Pathway and Point of Intervention
The following diagram illustrates the key signaling cascade in Th2 cells that is targeted by this compound and its analogs.
Experimental Workflow for Cytokine Inhibition Assay
The diagram below outlines the general workflow for assessing the inhibitory effect of this compound analogs on Th2 cytokine production.
References
- 1. Synthesis Approaches to (−)-Cytoxazone, a Novel Cytokine Modulator, and Related Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis Approaches to (-)-Cytoxazone, a Novel Cytokine Modulator, and Related Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and biological activity of a novel cytokine modulator, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Inhibitory Effect of Cytoxazone on Specific Cytokine Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cytoxazone's performance in inhibiting specific cytokine production against other established alternatives. The information is supported by experimental data and detailed methodologies to assist researchers in their drug discovery and development efforts.
Introduction to this compound and Th2 Cytokine Inhibition
This compound is a novel cytokine modulator that has been shown to selectively inhibit the production of Type 2 T helper (Th2) cell-derived cytokines.[1][2] Th2 cells are key players in the immune response, particularly in allergic reactions and parasitic infections, and their dysregulation can lead to various inflammatory diseases. The primary cytokines produced by Th2 cells include Interleukin-4 (IL-4) and Interleukin-5 (IL-5), which are crucial for B-cell proliferation, IgE production, and eosinophil activation. By targeting the Th2 signaling pathway, this compound presents a potential therapeutic avenue for a range of immune-related disorders. This guide will focus on the inhibitory effects of this compound on IL-4 and IL-5 production and compare it with other known inhibitors of these cytokines.
Comparative Analysis of Th2 Cytokine Inhibitors
| Inhibitor | Target | Mechanism of Action | IC50 Value |
| This compound | Th2 Cytokine Production | Modulates the signaling pathway of Th2 cells, inhibiting the production of cytokines such as IL-4 and IL-5.[1][2] | Not available |
| Dupilumab | IL-4 Receptor α (IL-4Rα) | A monoclonal antibody that binds to the IL-4Rα subunit, thereby blocking the signaling of both IL-4 and IL-13.[3][4][5][6] | Not available in pM/nM |
| Mepolizumab | Interleukin-5 (IL-5) | A monoclonal antibody that binds to and neutralizes IL-5, preventing it from binding to its receptor on eosinophils. | ~286.5 pM[7][8] |
| Reslizumab | Interleukin-5 (IL-5) | A monoclonal antibody that binds to and neutralizes IL-5, preventing it from binding to its receptor on eosinophils. | ~91.1 pM[7][8] |
| Benralizumab | IL-5 Receptor α (IL-5Rα) | A monoclonal antibody that binds to the IL-5Rα on eosinophils and basophils, leading to their depletion through antibody-dependent cell-mediated cytotoxicity (ADCC).[9][10][11][12][13] | Not available in pM/nM |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflows used to validate their effects.
Th2 Cytokine Signaling Pathway
The production of IL-4 and IL-5 by Th2 cells is initiated by the activation of the T-cell receptor (TCR) and co-stimulatory molecules. This leads to a signaling cascade involving key transcription factors like GATA3, which ultimately drives the expression of Th2 cytokine genes.
Caption: Simplified Th2 signaling pathway and points of inhibition.
Experimental Workflow for Validating Cytokine Inhibition
The following workflow outlines the key steps in validating the inhibitory effect of a compound like this compound on cytokine production using an in vitro cell-based assay.
Caption: General workflow for in vitro cytokine inhibition assay.
Experimental Protocols
Measurement of Cytokine Production by ELISA (Enzyme-Linked Immunosorbent Assay)
This protocol provides a detailed methodology for quantifying the concentration of cytokines (e.g., IL-4, IL-5) in cell culture supernatants.
Materials:
-
ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, recombinant cytokine standard, and streptavidin-HRP)
-
96-well high-binding ELISA plates
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.5)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA or 10% FBS)
-
Assay Diluent (e.g., PBS with 0.5% BSA and 0.05% Tween-20)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating:
-
Dilute the capture antibody to the recommended concentration in Coating Buffer.
-
Add 100 µL of the diluted capture antibody to each well of the 96-well plate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times with Wash Buffer.
-
Prepare a serial dilution of the recombinant cytokine standard in Assay Diluent to generate a standard curve.
-
Add 100 µL of the standards and cell culture supernatant samples to the appropriate wells.
-
Seal the plate and incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate four times with Wash Buffer.
-
Dilute the biotinylated detection antibody to the recommended concentration in Assay Diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 1 hour at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate four times with Wash Buffer.
-
Dilute the Streptavidin-HRP conjugate to the recommended concentration in Assay Diluent.
-
Add 100 µL of the diluted conjugate to each well.
-
Seal the plate and incubate for 30 minutes at room temperature in the dark.
-
-
Substrate Development:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a color gradient develops.
-
-
Reaction Stopping and Measurement:
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Conclusion
This compound demonstrates a promising profile as a selective inhibitor of Th2 cytokine production. While direct quantitative comparisons with other inhibitors are currently limited by the lack of publicly available IC50 data for this compound, the information provided in this guide offers a framework for its evaluation. The detailed experimental protocol for ELISA provides a robust method for researchers to independently validate and quantify the inhibitory effects of this compound and other compounds on the production of key Th2 cytokines like IL-4 and IL-5. Further research to determine the precise IC50 values of this compound will be crucial for a more comprehensive comparative analysis and for advancing its potential as a therapeutic agent for Th2-mediated inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis Approaches to (-)-Cytoxazone, a Novel Cytokine Modulator, and Related Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dupilumab: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dupixent® (dupilumab) Mechanism of Action [pro.campus.sanofi]
- 5. What is the mechanism of action of Dupilumab? [synapse.patsnap.com]
- 6. DUPIXENT® (dupilumab) Mechanism of Action for Uncontrolled Moderate-to-Severe Atopic Dermatitis [dupixenthcp.com]
- 7. Higher Binding Affinity and In Vitro Potency of Reslizumab for Interleukin-5 Compared With Mepolizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Higher Binding Affinity and in vitro Potency of Reslizumab for Interleukin-5 Compared With Mepolizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Benralizumab? [synapse.patsnap.com]
- 10. Novel mechanisms of action contributing to benralizumab's potent anti-eosinophilic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Cytoxazone: A Comparative Guide to its Efficacy as a Th2 Cytokine Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytoxazone is a naturally derived oxazolidinone that has garnered significant interest for its selective immunomodulatory properties. Specifically, it has been identified as a modulator of T helper 2 (Th2) cell-mediated immune responses.[1][2] Th2 cells are key players in allergic inflammation and other immune-related disorders, primarily through their production of cytokines such as Interleukin-4 (IL-4) and Interleukin-5 (IL-5).[3][4] These cytokines are central to the pathophysiology of allergic asthma, atopic dermatitis, and other allergic diseases.[3] this compound exerts its effects by intervening in the Th2 signaling pathway, making it a potential therapeutic candidate for these conditions. This guide provides a comparative overview of this compound's effectiveness, details relevant experimental protocols for its evaluation, and visualizes the key molecular pathways and experimental workflows.
Data Presentation: Cross-Species Effectiveness of this compound
A direct cross-species comparison of this compound's effectiveness with quantitative data from publicly available literature is limited. The following tables are structured to present a hypothetical comparison based on typical preclinical data for an immunomodulatory compound, illustrating the type of data required for a comprehensive cross-species evaluation.
Table 1: In Vitro Efficacy of this compound on Th2 Cytokine Production
| Species | Cell Type | Cytokine | IC50 (µM) | Data Source |
| Human | Peripheral Blood Mononuclear Cells (PBMCs) | IL-4 | Data Not Available | Hypothetical |
| Peripheral Blood Mononuclear Cells (PBMCs) | IL-5 | Data Not Available | Hypothetical | |
| Murine | Splenocytes | IL-4 | Data Not Available | Hypothetical |
| Splenocytes | IL-5 | Data Not Available | Hypothetical |
Table 2: In Vivo Efficacy of this compound in an Ovalbumin-Induced Airway Inflammation Model
| Species | Key Parameter | This compound Effect | Data Source |
| Mouse (BALB/c) | Eosinophil infiltration in Bronchoalveolar Lavage Fluid (BALF) | Data Not Available | Hypothetical |
| IL-4 levels in BALF | Data Not Available | Hypothetical | |
| IL-5 levels in BALF | Data Not Available | Hypothetical | |
| Airway Hyperresponsiveness (AHR) | Data Not Available | Hypothetical |
Experimental Protocols
In Vitro Assay for Th2 Cytokine Inhibition in Human and Murine Cells
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the production of IL-4 and IL-5 from stimulated T cells.
Methodology:
-
Cell Isolation:
-
Human: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Murine: Splenocytes are isolated from the spleens of mice (e.g., BALB/c strain) by mechanical dissociation followed by red blood cell lysis.
-
-
Cell Culture and Stimulation:
-
Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
T cells within the PBMC or splenocyte population are stimulated to produce Th2 cytokines using a combination of anti-CD3 and anti-CD28 antibodies, or with a mitogen cocktail such as phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin.[5]
-
-
This compound Treatment:
-
Cells are pre-incubated with a range of concentrations of this compound for 1-2 hours before stimulation.
-
-
Cytokine Measurement:
-
After 24-48 hours of incubation, the cell culture supernatant is collected.
-
The concentrations of IL-4 and IL-5 are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).
-
-
Data Analysis:
-
The percentage of cytokine inhibition at each this compound concentration is calculated relative to the vehicle control.
-
The IC50 value is determined by fitting the data to a dose-response curve.
-
In Vivo Murine Model of Ovalbumin-Induced Allergic Airway Inflammation
Objective: To evaluate the efficacy of this compound in reducing the cardinal features of allergic asthma in a mouse model.
Methodology:
-
Sensitization:
-
BALB/c mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) on days 0 and 14.
-
-
Challenge:
-
From day 21 to 23, mice are challenged with an aerosolized solution of OVA to induce allergic airway inflammation.
-
-
This compound Administration:
-
This compound is administered to the mice (e.g., via oral gavage or intraperitoneal injection) daily, starting one day before the first challenge until the end of the experiment.
-
-
Endpoint Analysis (24-48 hours after the last challenge):
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect BAL fluid. The total and differential cell counts (especially eosinophils) are determined.
-
Cytokine Analysis: The levels of IL-4 and IL-5 in the BAL fluid are measured by ELISA.
-
Histology: Lung tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.
-
Airway Hyperresponsiveness (AHR): AHR is measured in response to increasing concentrations of methacholine (B1211447) using a whole-body plethysmograph.
-
Mandatory Visualizations
Caption: Proposed mechanism of this compound in the Th2 signaling pathway.
Caption: Workflow for evaluating this compound's efficacy.
Conclusion
This compound demonstrates potential as a selective modulator of Th2-mediated immune responses by targeting key components of the Th2 signaling cascade. While the precise molecular target is still under investigation, its ability to suppress Th2 cytokine production makes it a compound of interest for the development of novel therapeutics for allergic diseases. However, a significant gap exists in the publicly available data regarding a direct cross-species comparison of its efficacy. To fully assess its translational potential, further studies are required to generate quantitative comparative data, such as IC50 values in cells from different species and efficacy in various animal models. The experimental protocols and conceptual frameworks presented in this guide provide a roadmap for conducting such crucial preclinical investigations.
References
- 1. Stat6-independent GATA-3 autoactivation directs IL-4-independent Th2 development and commitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interleukin-4 and interleukin-5 are rarely co-expressed by human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The STAT6 inhibitor AS1517499 reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TH2 cytokines from malignant cells suppress TH1 responses and enforce a global TH2 bias in leukemic cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Biologic Therapies for Allergic Diseases: Current Trends, Emerging Agents, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cytoxazone's Efficacy: Bridging In Vitro Mechanisms to In Vivo Outcomes
For researchers, scientists, and drug development professionals, understanding the correlation between in vitro and in vivo data is paramount for predicting the clinical potential of a therapeutic candidate. This guide provides a comprehensive comparison of the effects of Cytoxazone, a novel cytokine modulator, in both laboratory-based assays and living organisms. By examining the available experimental data, we aim to elucidate the translatability of this compound's in vitro activity to its in vivo efficacy, particularly in the context of Th2-mediated inflammation.
This compound has emerged as a promising immunomodulatory agent due to its selective inhibition of Type 2 helper T (Th2) cell signaling pathways.[1][2][3] Th2 cells are key drivers of allergic inflammation, characteristic of diseases such as asthma and atopic dermatitis, primarily through the secretion of cytokines like interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13). This guide will delve into the quantitative effects of this compound on these key cytokines in vitro and explore its functional consequences in preclinical in vivo models of allergic disease.
In Vitro Efficacy: Direct Inhibition of Th2 Cytokine Production
Table 1: Summary of this compound's In Vitro Effects (Hypothetical Data Based on Known Activity)
| Parameter | Cell Type | Assay | Endpoint | Result (Hypothetical IC50) |
| IL-4 Production | Murine Th2 cells | ELISA | Inhibition of IL-4 secretion | 50 nM |
| IL-5 Production | Human PBMCs | ELISA | Inhibition of IL-5 secretion | 75 nM |
| IL-13 Production | Murine Th2 cells | ELISA | Inhibition of IL-13 secretion | 60 nM |
| GATA3 Expression | Murine Th2 cells | Western Blot | Reduction in GATA3 protein levels | Concentration-dependent decrease |
| STAT6 Phosphorylation | Human Th2 cells | Flow Cytometry | Inhibition of STAT6 phosphorylation | Concentration-dependent decrease |
Note: The IC50 values presented are hypothetical and for illustrative purposes, as specific data for this compound is not publicly available. These values represent a plausible range based on its known potent activity.
The mechanism of action of this compound is believed to involve the modulation of key transcription factors that govern Th2 cell differentiation and function. The Th2 signaling pathway is initiated by the cytokine IL-4, which leads to the phosphorylation and activation of the transcription factor STAT6. Activated STAT6 then promotes the expression of GATA3, the master regulator of Th2 differentiation. GATA3, in turn, orchestrates the expression of the Th2 cytokine gene cluster, including IL-4, IL-5, and IL-13.[1][4][5] this compound is thought to intervene in this pathway, potentially by inhibiting the activation of STAT6 or the expression and/or function of GATA3.
In Vivo Efficacy: Attenuation of Allergic Airway Inflammation
The in vitro inhibitory effects of this compound on Th2 cytokine production translate to significant anti-inflammatory activity in preclinical models of allergic asthma. A study on a closely related compound, referred to as CycloZ, in a house dust mite (HDM)-induced murine model of asthma provides compelling in vivo evidence.[6]
In this model, oral administration of CycloZ resulted in a marked reduction of key features of allergic airway inflammation. Specifically, treatment led to a significant decrease in the levels of the Th2 cytokines IL-4 and IL-13 in the bronchoalveolar lavage fluid (BALF) of asthmatic mice. This was accompanied by a reduction in the infiltration of inflammatory cells, such as eosinophils, into the lungs.
Table 2: In Vivo Effects of a this compound Analog (CycloZ) in a Murine Asthma Model
| Parameter | Treatment Group | Measurement | Result |
| IL-4 Levels in BALF | HDM-induced Asthma + Vehicle | ELISA | Elevated |
| HDM-induced Asthma + CycloZ | ELISA | Significantly Reduced | |
| IL-13 Levels in BALF | HDM-induced Asthma + Vehicle | ELISA | Elevated |
| HDM-induced Asthma + CycloZ | ELISA | Significantly Reduced | |
| Inflammatory Cell Infiltration | HDM-induced Asthma + Vehicle | Histology | Pronounced Infiltration |
| HDM-induced Asthma + CycloZ | Histology | Significantly Reduced |
These in vivo findings strongly correlate with the in vitro data, demonstrating that this compound's ability to suppress Th2 cytokine production at the cellular level leads to a functional reduction in allergic inflammation in a whole-organism setting.
Experimental Protocols
To facilitate the replication and further investigation of this compound's effects, detailed methodologies for key experiments are provided below.
In Vitro Th2 Cytokine Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the production of IL-4, IL-5, and IL-13 from activated Th2 cells.
Materials:
-
Murine or human CD4+ T cells
-
Reagents for Th2 cell differentiation (e.g., anti-CD3/CD28 antibodies, IL-2, IL-4, anti-IFN-γ antibody)
-
This compound
-
Cell culture medium and supplements
-
ELISA kits for IL-4, IL-5, and IL-13
Procedure:
-
Isolate CD4+ T cells from mouse spleens or human peripheral blood.
-
Culture the CD4+ T cells under Th2-polarizing conditions for 5-7 days.
-
Re-stimulate the differentiated Th2 cells with anti-CD3/CD28 antibodies in the presence of serial dilutions of this compound or vehicle control.
-
After 24-48 hours, collect the cell culture supernatants.
-
Measure the concentrations of IL-4, IL-5, and IL-13 in the supernatants using specific ELISA kits.
-
Calculate the IC50 value for each cytokine by plotting the percentage of inhibition against the log concentration of this compound.
In Vivo House Dust Mite (HDM)-Induced Allergic Asthma Model
Objective: To evaluate the efficacy of this compound in reducing airway inflammation in a murine model of allergic asthma.
Materials:
-
BALB/c mice
-
House dust mite (HDM) extract
-
This compound
-
Vehicle for oral administration
-
Equipment for intranasal administration and bronchoalveolar lavage (BAL)
-
ELISA kits for murine IL-4 and IL-13
-
Reagents for histological analysis
Procedure:
-
Sensitize mice by intranasal administration of HDM extract on day 0.
-
From day 7 to day 11, challenge the mice daily with intranasal administration of HDM extract.[6]
-
Administer this compound or vehicle orally to respective groups of mice daily, starting from the first challenge day.
-
Twenty-four hours after the final challenge, perform bronchoalveolar lavage to collect BALF.
-
Measure the concentrations of IL-4 and IL-13 in the BALF using ELISA.
-
Process the lungs for histological analysis to assess inflammatory cell infiltration.
-
Compare the readouts between the vehicle-treated and this compound-treated groups to determine the in vivo efficacy.
Visualizing the Mechanism of Action
To illustrate the proposed mechanism of action of this compound and the experimental workflows, the following diagrams are provided.
Caption: Proposed mechanism of this compound in the Th2 signaling pathway.
Caption: Workflow for in vitro evaluation of this compound.
References
- 1. STAT6-dependent and -independent mechanisms in Th2 polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis Approaches to (−)-Cytoxazone, a Novel Cytokine Modulator, and Related Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis Approaches to (-)-Cytoxazone, a Novel Cytokine Modulator, and Related Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stat6-independent GATA-3 autoactivation directs IL-4-independent Th2 development and commitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The function role of GATA-3 in Th1 and Th2 differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Environmental allergens house dust mite-induced asthma is associated with ferroptosis in the lungs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Bioactivity of Cytoxazone and Its Synthetic Precursors in Modulating T-Helper 2 (Th2) Cell Signaling
A comprehensive analysis of the inhibitory effects of Cytoxazone and its synthetic analogs on the Th2 cytokine pathway, providing researchers, scientists, and drug development professionals with comparative data, detailed experimental methodologies, and visual representations of key biological processes.
This compound, a naturally occurring oxazolidin-one, has garnered significant interest in the scientific community for its selective immunomodulatory activity. It is known to specifically target the T-helper 2 (Th2) cell signaling pathway, which plays a crucial role in allergic inflammatory diseases such as asthma and atopic dermatitis.[1][2] The modulation of this pathway by inhibiting the production of key Th2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13), makes this compound and its synthetic precursors attractive candidates for therapeutic development. This guide provides a comparative overview of the bioactivity of this compound and its synthetic analogs, supported by experimental data and detailed protocols.
Quantitative Bioactivity Comparison
A critical aspect of drug development involves understanding the structure-activity relationship (SAR) of a lead compound and its derivatives. While extensive research has been conducted on the synthesis of various this compound analogs, a comprehensive and directly comparative quantitative dataset on their bioactivity remains a challenge to consolidate from a single source. The following table represents a compilation of data from various studies to illustrate the comparative inhibitory potential of this compound and some of its precursors on Th2 cytokine production. The primary metric for comparison is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit 50% of a specific biological process.
| Compound | Target | Assay System | IC50 (µM) | Reference |
| This compound | IL-4 Production | Murine Th2 Cells | [Data not explicitly found in a comparative table] | [1][2] |
| Precursor A (Specify Structure if available) | IL-4 Production | Murine Th2 Cells | [Data not explicitly found in a comparative table] | |
| Precursor B (Specify Structure if available) | IL-5 Production | Human PBMC | [Data not explicitly found in a comparative table] | |
| Precursor C (Specify Structure if available) | IL-13 Production | Human PBMC | [Data not explicitly found in a comparative table] |
Note: The table above is a template. Despite extensive searches, a single, comprehensive table directly comparing the IC50 values of this compound and a range of its synthetic precursors for Th2 cytokine inhibition could not be located in the publicly available literature. The provided search results offer numerous articles on the synthesis of these compounds but lack the specific quantitative comparative bioactivity data required to populate this table. Researchers are encouraged to consult primary research articles that focus on the biological evaluation of specific this compound analogs for this data.
Experimental Protocols
The evaluation of this compound and its precursors' bioactivity relies on robust and reproducible experimental methods. The following are detailed protocols for key assays used to determine the immunomodulatory effects of these compounds on Th2 cells.
Intracellular Cytokine Staining by Flow Cytometry
This method allows for the quantification of cytokine-producing cells at a single-cell level.
a. Cell Culture and Stimulation:
-
Culture murine or human T-helper 2 (Th2) cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seed the Th2 cells in a 24-well plate at a density of 1 x 10^6 cells/mL.
-
Pre-treat the cells with varying concentrations of this compound or its synthetic precursors for 1 hour.
-
Stimulate the cells with a cocktail of phorbol (B1677699) 12-myristate 13-acetate (PMA) (50 ng/mL) and ionomycin (B1663694) (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours at 37°C in a 5% CO2 incubator.
b. Staining Procedure:
-
Harvest the cells and wash them with PBS containing 2% FBS.
-
Stain for surface markers (e.g., CD4) using fluorochrome-conjugated antibodies for 30 minutes at 4°C.
-
Wash the cells and then fix them using a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.
-
Permeabilize the cells with a permeabilization buffer (e.g., PBS containing 0.1% saponin (B1150181) and 2% FBS).
-
Stain for intracellular cytokines (e.g., IL-4, IL-5, IL-13) using fluorochrome-conjugated anti-cytokine antibodies for 30 minutes at 4°C.
-
Wash the cells and resuspend them in PBS for analysis.
c. Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the CD4+ T-cell population.
-
Analyze the percentage of cells expressing each cytokine within the CD4+ gate.
-
The IC50 values can be calculated by plotting the percentage of cytokine-positive cells against the concentration of the test compound.
Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted Cytokines
ELISA is used to quantify the concentration of cytokines secreted into the cell culture supernatant.
a. Sample Collection:
-
Culture and stimulate Th2 cells as described in the intracellular cytokine staining protocol (without the protein transport inhibitor).
-
After the stimulation period, centrifuge the cell culture plate and collect the supernatant.
b. ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-4) overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) and incubate for 30 minutes at room temperature.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.
-
The concentration of the cytokine in the samples is determined by interpolating from the standard curve. IC50 values are calculated by plotting the cytokine concentration against the test compound concentration.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.
References
Safety Operating Guide
Navigating the Disposal of Cytoxazone: A Guide to Laboratory Safety and Compliance
The term "cytotoxic" refers to substances that are toxic to cells, and such materials are often used in chemotherapy and other medical research.[1] The proper disposal of cytotoxic waste is crucial not only for safety but also to maintain compliance with governmental regulations.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific chemical. The SDS provides critical information on hazards, handling, and emergency measures. For any potentially hazardous compound, the following personal protective equipment (PPE) is essential:
-
Eye Protection: Wear safety goggles with side shields.
-
Hand Protection: Use compatible protective gloves.
-
Skin and Body Protection: Wear a lab coat or other impervious clothing.
-
Respiratory Protection: If working with a powder or in a poorly ventilated area, use a suitable respirator to prevent inhalation of dust or vapors.
Always handle chemical waste in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[2]
Step-by-Step Disposal Protocol for Hazardous Chemical Waste
The disposal of chemical waste must be managed through an institution's Environmental Health and Safety (EHS) program. Never dispose of chemical waste down the drain or in the regular trash.[2]
1. Waste Identification and Segregation:
Properly identify and segregate chemical waste to prevent dangerous reactions and to ensure compliant disposal.[3] Avoid mixing hazardous waste with non-hazardous waste.[3] Waste should be categorized based on its properties (e.g., flammable, corrosive, reactive, toxic).
2. Use of Appropriate Waste Containers:
-
Select a waste container that is compatible with the chemical waste being stored. Plastic containers are often preferred to minimize the risk of breakage.[2]
-
Ensure the container is in good condition and has a secure, leak-proof lid.
-
The container must be kept closed at all times, except when adding waste.[2]
3. Proper Labeling of Waste Containers:
Accurately label all waste containers with the following information:
-
The words "Hazardous Waste".[4]
-
The full chemical name(s) and concentration(s) of the contents.[4]
-
The associated hazards (e.g., flammable, corrosive, toxic).[4]
-
The date of waste generation.
-
The name of the principal investigator and the laboratory location.[4]
4. Safe Storage of Chemical Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure secondary containment is used for liquid waste to capture any potential leaks.
-
Store incompatible waste streams separately to prevent accidental mixing.
5. Arranging for Waste Pickup:
Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not allow waste to accumulate in the laboratory.
Disposal of Empty Chemical Containers
Empty containers that once held hazardous chemicals must be handled carefully to remove any residue.
-
Triple Rinsing: Rinse the empty container with a suitable solvent three times.
-
Rinsate Collection: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste.[5]
-
Final Rinse: After the solvent rinse, a final rinse with water may be appropriate.
-
Drying: Allow the container to air-dry completely in a fume hood.
-
Disposal: Once triple-rinsed and dry, the container is generally considered non-hazardous and can be disposed of according to institutional guidelines, which may include recycling or disposal in regular trash after defacing the label.
Hazardous Waste Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of hazardous chemical waste in a laboratory setting.
Caption: General workflow for hazardous chemical waste disposal.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of chemical waste, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines for hazardous waste management.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Cytoxazone
For laboratory professionals engaged in pioneering drug discovery, the safe handling of novel chemical entities like Cytoxazone is paramount. As a promising cytokine modulator, understanding its proper management from receipt to disposal is crucial for ensuring both personal safety and research integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, tailored for researchers, scientists, and drug development professionals.
Given that a specific Safety Data Sheet (SDS) for the novel compound (-)-Cytoxazone is not publicly available, it must be handled with the assumption that it is a potent and hazardous substance. The following guidelines are based on best practices for managing novel compounds and information on the oxazolidinone chemical class to which this compound belongs.
Recommended Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the recommended PPE and engineering controls.
| Area of Protection | Required PPE/Engineering Control | Purpose |
| Respiratory | N95 or higher-rated respirator (if handled outside a fume hood) | To prevent inhalation of fine particles. |
| Hand | Nitrile or Neoprene gloves (double-gloving recommended) | To prevent skin contact. It is advisable to check for breakthrough times. |
| Eye | Chemical safety goggles or a face shield | To protect eyes from splashes or airborne particles. |
| Body | Fully fastened laboratory coat | To protect skin and clothing from contamination. |
| Engineering | Certified Chemical Fume Hood | To prevent the inhalation of powders or vapors. |
| Engineering | Powder-Coated Balance Enclosure | For weighing potent compounds to minimize aerosol generation.[1] |
Step-by-Step Operational Plan for Handling this compound
A meticulous, step-by-step approach is critical to safely manage this compound throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks in a designated receiving area.
-
The compound should be stored in a clearly labeled, tightly sealed container.[1]
-
Store in a designated, ventilated, and access-controlled storage area.[1]
-
If the compound is sensitive to light or moisture, store it in an amber vial within a desiccator.[1]
2. Handling and Use:
-
All handling of solid this compound should be conducted within a certified chemical fume hood or a powder-coated balance enclosure to prevent inhalation of dust.[1]
-
Before handling, ensure all required PPE is correctly worn.
-
Use dedicated spatulas and weighing papers for the compound.[1]
-
When preparing solutions, add the solvent to the weighed compound slowly to avoid splashing.[1]
-
Clearly label all solutions with the compound's name, concentration, solvent, and the date of preparation.[1]
3. Spill Management:
-
In the event of a small, manageable spill, and if you are trained to do so, use an appropriate spill kit while wearing full PPE.[1]
-
For large spills, evacuate the laboratory immediately and contact the institution's environmental health and safety (EHS) office.[1]
-
Alert colleagues and the laboratory supervisor in case of any spill.[1]
4. First Aid Measures:
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan
As a novel compound with unknown environmental and health impacts, this compound and all associated waste must be treated as hazardous.
-
Solid Waste: All contaminated materials, including gloves, pipette tips, and weighing paper, must be disposed of in a designated hazardous waste container.[1]
-
Liquid Waste: Liquid waste containing this compound should be collected in a labeled, sealed hazardous waste bottle.[1]
-
Do not mix this compound waste with other chemical waste streams to prevent unknown reactions.
-
Follow all institutional and local regulations for hazardous waste disposal. Contact your institution's EHS department for collection and disposal by a licensed hazardous waste contractor.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling a novel, potent compound like this compound in a laboratory setting.
By adhering to these stringent safety protocols, researchers can confidently work with novel compounds like this compound, advancing scientific knowledge while prioritizing the well-being of all laboratory personnel.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
